Product packaging for (3,4-Difluoro-2-methoxyphenyl)boronic acid(Cat. No.:CAS No. 905583-06-4)

(3,4-Difluoro-2-methoxyphenyl)boronic acid

Cat. No.: B591629
CAS No.: 905583-06-4
M. Wt: 187.937
InChI Key: VSALEQTUDXMKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3,4-Difluoro-2-methoxyphenyl)boronic acid (CAS 905583-06-4) is a high-value boronic acid derivative with the molecular formula C₇H₇BF₂O₃ and a molecular weight of 187.94 g/mol . This compound serves as a versatile building block in metal-free carbon-carbon bond formation, a critical reaction in constructing complex molecular architectures . Research indicates that boronic acids can cyclize to form boroxines, which demonstrate superior reactivity in homologation reactions with diazo compounds like TMSCHN₂, enabling efficient synthetic pathways to valuable intermediates . Its specific structure makes it a key synthetic intermediate in advanced pharmaceutical research. It is used in the development of novel therapeutic agents, exemplified by its role as a precursor in the synthesis of Nav1.8 sodium channel inhibitors . These inhibitors are investigated for treating both acute and chronic neuropathic pain, offering a potential alternative to opioids with a lower risk of adverse events and abuse liability . The compound is typically characterized by a purity of ≥96% and requires storage in an inert atmosphere at 2-8°C to maintain stability . This compound is for research purposes and further manufacturing use only. It is not intended for direct human use or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O3 B591629 (3,4-Difluoro-2-methoxyphenyl)boronic acid CAS No. 905583-06-4

Properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALEQTUDXMKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681901
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905583-06-4
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,4-Difluoro-2-methoxyphenyl)boronic acid: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and other functional molecules. This technical guide provides an overview of a common synthetic approach to this compound and outlines key characterization parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 905583-06-4[1][2]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [1][2]
Appearance Solid
Purity Typically ≥96% - 98%[2]
Storage Inert atmosphere, 2-8°C

Synthesis Methodology

The synthesis of this compound is commonly achieved through a lithiation-borylation sequence starting from 1,2-difluoro-3-methoxybenzene. This method involves the regioselective deprotonation of the aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.

Experimental Protocol

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • n-Butyllithium (n-BuLi) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.

  • Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Start 1,2-Difluoro-3-methoxybenzene Reagent1 n-BuLi, Anhydrous THF, -78 °C Start->Reagent1 Intermediate Aryllithium Intermediate Reagent1->Intermediate Lithiation Reagent2 Triisopropyl borate, -78 °C Intermediate->Reagent2 Borate_Ester Borate Ester Intermediate Reagent2->Borate_Ester Borylation Workup Aqueous HCl Workup Borate_Ester->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

A flowchart illustrating the synthesis of this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data
TechniqueExpected Chemical Shifts / m/z
¹H NMR Aromatic protons, methoxy protons, and a broad singlet for the boronic acid hydroxyl protons.
¹³C NMR Aromatic carbons (with C-F couplings), and a methoxy carbon.
¹⁹F NMR Signals corresponding to the two fluorine atoms on the aromatic ring.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight.

Characterization Workflow

Characterization_Workflow Characterization of this compound Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation

A diagram showing the analytical workflow for product characterization.

Safety Information

This compound is classified as an acute toxicant (oral) and an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to (3,4-Difluoro-2-methoxyphenyl)boronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its principal application in Suzuki-Miyaura coupling, and essential safety and handling information.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the electronic nature of the molecule, impacting its reactivity and stability.[2]

General Properties

A summary of the key physical and chemical properties is presented in Table 1. While a specific experimentally determined melting point is not widely published, data from analogous compounds such as 4-Fluoro-2-methoxyphenylboronic acid (131-136 °C) and 2-Methoxyphenylboronic acid (105-110 °C) suggest a melting point in a similar range.[3][4] Boronic acids are generally known to be sparingly soluble in water but show good solubility in many organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 905583-06-4[5][6]
Molecular Formula C₇H₇BF₂O₃[5][6]
Molecular Weight 187.94 g/mol [5][6]
Physical Form Solid, powder/crystals[3]
Purity Typically ≥96-98%[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]
Structure

The chemical structure of this compound is fundamental to its reactivity. The boronic acid group is positioned ortho to the methoxy group, and meta/para to the two fluorine atoms.

Figure 1. Chemical structure of this compound.

Spectroscopic Data

Table 2: Representative Spectroscopic Data

TechniqueData TypeExpected Values / Observations
¹H NMR Chemical Shift (δ)7.0-7.5 ppm (aromatic H), 3.8-4.0 ppm (methoxy H), 5.0-6.0 ppm (broad singlet, B(OH)₂)
¹³C NMR Chemical Shift (δ)150-165 ppm (C-F, C-O), 110-130 ppm (aromatic C-H), 55-60 ppm (methoxy C). The carbon attached to boron may be broad or unobserved.[11]
¹⁹F NMR Chemical Shift (δ)-110 to -170 ppm (vs CFCl₃). Two distinct signals expected, showing complex coupling.[10][12]
¹¹B NMR Chemical Shift (δ)+28 to +33 ppm (broad signal, typical for arylboronic acids).[13]
Mass Spec (ESI-) m/zExpected [M-H]⁻ at ~187.04. Dehydration products may also be observed.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing biaryl and heteroaryl structures found in many pharmaceuticals and advanced materials.[2]

The electron-withdrawing fluorine atoms can influence the kinetics of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.[2] The stability of the boronic acid is also a key factor; protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially under strongly acidic or basic conditions.[14]

Suzuki-Miyaura Cross-Coupling

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle cluster_0 pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate X⁻ boronate [R²-B(OH)₃]⁻ boronate->transmetalation Base (OH⁻) reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid (3,4-Difluoro-2-methoxyphenyl)B(OH)₂ (R²-B(OH)₂) boronic_acid->boronate

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and application of this compound.

Synthesis Workflow

A common route for synthesizing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a borate ester, followed by acidic workup.

Synthesis_Workflow start Start: 1-Bromo-3,4-difluoro-2-methoxybenzene grignard Grignard Formation (Mg, THF/Ether) start->grignard grignard_reagent (3,4-Difluoro-2-methoxyphenyl)MgBr grignard->grignard_reagent boration Boration (Trialkyl borate, e.g., B(OMe)₃, low temp) grignard_reagent->boration boronate_ester Boronate Ester Intermediate boration->boronate_ester hydrolysis Acidic Hydrolysis (e.g., aq. HCl) boronate_ester->hydrolysis product Product: this compound hydrolysis->product

Figure 3. General workflow for the synthesis of an arylboronic acid.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF/Water)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

Workflow Diagram:

Experimental_Workflow setup 1. Reaction Setup - Add boronic acid, aryl halide, and base to flask. - Equip with stir bar and seal with septum. degas 2. Degassing - Evacuate and backfill with inert gas (3x). - Add degassed solvent(s) via syringe. setup->degas catalyst 3. Catalyst Addition - Add palladium catalyst under positive inert gas pressure. degas->catalyst reaction 4. Reaction - Heat mixture to desired temperature (e.g., 80-100 °C). - Stir for 2-24 hours. catalyst->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitoring monitoring->reaction If incomplete workup 6. Workup - Cool to RT. - Dilute with water and extract with organic solvent (e.g., EtOAc). - Wash organic layer with brine, dry over Na₂SO₄. monitoring->workup If complete purification 7. Purification - Concentrate in vacuo. - Purify crude product via flash column chromatography. workup->purification analysis 8. Analysis - Characterize final product (NMR, MS, etc.). purification->analysis

Figure 4. Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Hazard Statements: May be harmful if swallowed (H302).

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Storage: Store in a cool, dry place (2-8 °C is often recommended) under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, and care should be taken to minimize exposure to moisture and heat.

Conclusion

This compound is a valuable and reactive building block for modern organic synthesis. Its utility, primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. Understanding its physical properties, reactivity, and proper handling is crucial for its successful application in the laboratory. The protocols and data presented in this guide serve as a comprehensive resource for researchers utilizing this versatile reagent.

References

An In-depth Technical Guide on the Stability and Storage of (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,4-Difluoro-2-methoxyphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the reproducibility of synthetic protocols.

Core Stability Considerations and Recommended Storage

This compound, like many arylboronic acids, is susceptible to degradation over time, primarily through protodeboronation and oxidation. The electron-withdrawing nature of the fluorine substituents and the electron-donating methoxy group can influence the compound's reactivity and stability.

Key Stability Influencers:

  • Moisture: Water can facilitate the hydrolysis of the boronic acid, leading to the formation of boric acid and the corresponding difluoro-methoxybenzene.

  • Oxygen: Arylboronic acids can undergo oxidation, which can lead to the formation of phenolic byproducts.

  • Light: Exposure to light, particularly UV light, can promote degradation.

  • Temperature: Elevated temperatures accelerate the rates of decomposition reactions.

  • pH: Both acidic and basic conditions can catalyze the protodeboronation of arylboronic acids.

Recommended Storage Conditions:

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers:

ParameterRecommendationRationale
Temperature 2-8°C[1][2]To minimize thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][2]To prevent oxidation.
Light Store in the dark (amber vial)To prevent photodegradation.
Container Tightly sealed container[3]To protect from moisture.

Potential Degradation Pathways

The primary degradation pathways for this compound are protodeboronation and oxidation. A simplified representation of these pathways is illustrated below.

start This compound protodeboronation Protodeboronation start->protodeboronation H₂O, H⁺/OH⁻ oxidation Oxidation start->oxidation O₂, Light product1 1,2-Difluoro-3-methoxybenzene protodeboronation->product1 product2 Boric Acid protodeboronation->product2 product3 3,4-Difluoro-2-methoxyphenol oxidation->product3

Degradation pathways of this compound.

Quantitative Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies under controlled conditions are recommended. The following table provides an example of how quantitative data from such a study could be presented. The values presented are hypothetical and for illustrative purposes only.

Stress ConditionTime (days)Purity (%) by HPLCMajor Degradant (%)
Control (2-8°C, dark, inert) 099.5Not Detected
3099.4Not Detected
9099.2< 0.1
40°C / 75% RH 798.11.2 (Protodeboronation product)
1496.52.5 (Protodeboronation product)
3092.35.8 (Protodeboronation product)
Acidic (0.1 M HCl, RT) 197.22.1 (Protodeboronation product)
392.56.3 (Protodeboronation product)
Basic (0.1 M NaOH, RT) 196.82.5 (Protodeboronation product)
391.07.9 (Protodeboronation product)
Oxidative (3% H₂O₂, RT) 198.01.5 (Oxidative byproduct)
395.23.8 (Oxidative byproduct)
Photostability (ICH Q1B) 198.80.8 (Mixed degradants)

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh accurately ~10 mg of the boronic acid sample prep_dissolve Dissolve in a known volume of diluent (e.g., 10 mL of Acetonitrile:Water 50:50) prep_start->prep_dissolve prep_filter Filter through a 0.45 µm syringe filter prep_dissolve->prep_filter hplc_instrument HPLC system with UV detector data_integration Integrate peak areas of the main compound and any impurities hplc_column C18 column (e.g., 4.6 x 150 mm, 5 µm) hplc_mobile_phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc_gradient Gradient elution (e.g., 10-90% B over 15 min) hplc_flow Flow rate: 1.0 mL/min hplc_detection UV detection at 220 nm hplc_injection Injection volume: 10 µL data_calculation Calculate purity as area percentage data_integration->data_calculation data_identification Identify degradation products by comparison with reference standards or by LC-MS data_calculation->data_identification

Experimental workflow for HPLC analysis.
Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis prep_weigh_sample Accurately weigh the boronic acid sample prep_dissolve Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) prep_weigh_sample->prep_dissolve prep_weigh_standard Accurately weigh a certified internal standard (e.g., maleic anhydride) prep_weigh_standard->prep_dissolve prep_transfer Transfer to an NMR tube prep_dissolve->prep_transfer nmr_instrument High-field NMR spectrometer (e.g., 400 MHz or higher) data_integration Integrate a well-resolved signal of the analyte and the internal standard nmr_parameters Acquire ¹H NMR spectrum with appropriate relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) nmr_processing Process the spectrum (Fourier transform, phase correction, baseline correction) data_calculation Calculate the purity using the qNMR equation, accounting for molecular weights and number of protons data_integration->data_calculation data_impurities Identify and quantify impurities from their unique signals data_calculation->data_impurities

Experimental workflow for qNMR analysis.
Forced Degradation Study Protocol

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial, and subsequent time points (e.g., 1, 3, 7, and 14 days, or until significant degradation is observed).

  • Analysis: Use the developed HPLC method to analyze the stressed samples. An LC-MS method should be used to identify the mass of the degradation products to aid in their structural elucidation.

By adhering to the recommended storage conditions and understanding the potential for degradation, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors. The provided analytical methods offer a robust framework for monitoring the purity and stability of this important reagent.

References

The Strategic Role of (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3,4-Difluoro-2-methoxyphenyl)boronic acid has emerged as a critical building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with significant therapeutic potential. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and conformational properties to target molecules. This guide provides an in-depth technical overview of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the efficient construction of complex molecular scaffolds.

A prominent example of its use is in the synthesis of potent and selective MEK inhibitors. MEK, a dual-specificity kinase in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, is a key target in oncology. The incorporation of the 3,4-difluoro-2-methoxyphenyl moiety has been shown to be crucial for the high potency of certain MEK inhibitors.

Quantitative Data on a Key MEK Inhibitor

The following table summarizes the in vitro potency of Trametinib, a well-known MEK inhibitor whose synthesis can involve the use of this compound or a related derivative.

CompoundTargetIC50 (nM)Cell-Free/Cell-Based
TrametinibMEK10.92Cell-Free[1][2]
TrametinibMEK21.8Cell-Free[1][2]
TrametinibHT-29 (colorectal cancer cell line)0.48Cell-Based[1]
TrametinibCOLO205 (colorectal cancer cell line)0.52Cell-Based[1]

The MAPK/ERK Signaling Pathway and MEK Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers. MEK1 and MEK2 are central components of this pathway, acting downstream of RAF kinases and upstream of ERK1 and ERK2. By inhibiting MEK, compounds like Trametinib can block the propagation of oncogenic signals, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_ERK_Pathway cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Inhibitor (3,4-Difluoro-2-methoxyphenyl) -containing Inhibitor (e.g., Trametinib) Inhibitor->MEK Suzuki_Workflow Start Combine Aryl-Br, Boronic Acid, and Base in Schlenk Flask Inert Establish Inert Atmosphere (Ar/N2) Start->Inert AddCatalyst Add Pd Catalyst Inert->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heat Heat Reaction Mixture (e.g., 80-100 °C) AddSolvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Pure Coupled Product Purify->Product

References

Whitepaper: The Discovery and Synthesis of Novel Biaryl Compounds in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] This prevalence is due to the structural rigidity, conformational control, and ability of the biaryl scaffold to effectively orient functional groups for optimal interaction with biological targets. This technical guide provides an in-depth overview of the contemporary strategies employed in the discovery and synthesis of novel biaryl compounds. We will explore advanced synthetic methodologies, with a focus on transition-metal-catalyzed cross-coupling reactions, and detail a systematic workflow for the discovery of bioactive biaryls, from hit identification to lead optimization. A case study on the development of a novel kinase inhibitor will illustrate these principles, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction: The Significance of the Biaryl Motif

Biaryl structures are privileged scaffolds in drug discovery, offering a unique combination of properties that make them ideal for targeting a wide range of biological systems.[1][2] Their ability to introduce conformational restriction by controlling the dihedral angle between the two aryl rings allows for precise positioning of substituents in three-dimensional space. This is critical for achieving high-affinity and selective binding to protein targets. Consequently, biaryl-containing molecules have found success as inhibitors of enzymes such as kinases, as modulators of nuclear hormone receptors, and as agents that disrupt protein-protein interactions.[3][4][5][6][7][8]

Synthetic Strategies for Novel Biaryl Compounds

The construction of the C(sp²)-C(sp²) bond is the central challenge in biaryl synthesis. While classical methods exist, modern synthetic chemistry is dominated by transition-metal-catalyzed cross-coupling reactions, which offer mild conditions, broad functional group tolerance, and high yields.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

The Nobel Prize-winning palladium-catalyzed cross-coupling reactions are the most widely used methods for biaryl synthesis.[11]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide or triflate.[10][11][12] Its advantages include the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.[11]

  • Stille Coupling: This involves the coupling of an organotin compound with an aryl halide. While powerful, the toxicity of organotin reagents has led to a preference for other methods in many applications.

  • Negishi Coupling: This method utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance.

  • Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, which can be a precursor to a biaryl system.

Emerging Synthetic Methodologies

Recent years have seen the development of new strategies that aim to overcome the limitations of traditional cross-coupling, such as the need for pre-functionalized starting materials.

  • C-H Activation: Direct arylation via C-H bond activation is a highly atom-economical approach that avoids the synthesis of organometallic reagents.[13][14] This method is a growing area of research for creating complex biaryls.[15]

  • Electrooxidative Coupling: The use of electricity as a traceless oxidant for C-H functionalization reactions represents a sustainable and green approach to biaryl synthesis.[16]

A Workflow for the Discovery of Biologically Active Biaryls

The discovery of a novel biaryl drug candidate follows a structured, multi-stage process. This workflow integrates synthetic chemistry, biological screening, and computational modeling to efficiently identify and optimize promising compounds.

G Figure 1: Drug Discovery Workflow for Novel Biaryl Compounds cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt P_Candidate Preclinical Candidate Selection Lead_Opt->P_Candidate Preclinical Preclinical Studies (In Vivo) P_Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 1: Drug Discovery Workflow for Novel Biaryl Compounds

Case Study: Development of a Novel Biaryl Kinase Inhibitor

To illustrate the principles discussed, we will examine the discovery of a hypothetical series of biaryl inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[3] The G2019S mutation in LRRK2 leads to hyperactive kinase activity, making it a prime candidate for inhibition.[3]

Our starting point is a biaryl-1H-pyrazole scaffold identified from a high-throughput screen.[3] The goal is to optimize the potency and selectivity of this initial hit through systematic modification of the biaryl moiety.

Structure-Activity Relationship (SAR) Studies

A series of analogs were synthesized to explore the SAR around the biaryl core. The key modifications involved altering the substituents on the distal phenyl ring. The inhibitory activity was assessed using an in vitro kinase assay.

Compound IDR1R2R3LRRK2 G2019S IC50 (nM)pIC50
BI-01 (Hit) HHH12505.90
BI-02 FHH8506.07
BI-03 HFH6206.21
BI-04 HHF4506.35
BI-05 HCNH957.02
BI-06 HSO₂MeH457.35
BI-07 (Lead) HSO₂NH₂H15 7.82
BI-08 OMeHH11005.96

Table 1: SAR data for the biaryl pyrazole series of LRRK2 inhibitors.

The SAR data clearly indicates that substitution at the para-position (R3) with a fluorine atom (BI-04) improves potency compared to the unsubstituted hit (BI-01). However, the most significant gains were achieved with electron-withdrawing groups at the meta-position (R2). A nitrile group (BI-05) provided a substantial increase in potency, while a sulfonamide (BI-07) yielded the most potent compound in the series, with an IC50 of 15 nM. This suggests a key hydrogen bond interaction with the protein.[3]

Signaling Pathway Analysis

LRRK2 is a kinase that participates in several cellular signaling pathways. The lead compound, BI-07, is expected to inhibit the downstream phosphorylation of LRRK2 substrates, thereby mitigating the pathological effects of the G2019S mutation.

Figure 2: Simplified LRRK2 Signaling Pathway LRRK2 LRRK2 (G2019S) Substrate Downstream Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Dysfunction Neuronal Dysfunction pSubstrate->Dysfunction Inhibitor BI-07 (Biaryl Inhibitor) Inhibitor->LRRK2 Inhibition

Figure 2: Simplified LRRK2 Signaling Pathway

Detailed Experimental Protocols

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for BI-07

This protocol describes a general procedure for the synthesis of the lead compound BI-07.

Materials:

  • 4-Bromo-1H-pyrazole derivative (1.0 mmol, 1.0 equiv)

  • 3-(Aminosulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-1H-pyrazole, 3-(aminosulfonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.[11]

  • Solvent Addition: Add degassed toluene and water via syringe.[11]

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound BI-07.[11]

General Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of the synthesized compounds against LRRK2.

Materials:

  • Recombinant LRRK2 (G2019S) enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase buffer, the LRRK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for 1 hour.[17]

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescence signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Conclusion and Future Outlook

The discovery and synthesis of novel biaryl compounds remain a vibrant and highly productive area of research in drug development. The robustness of synthetic methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries, while a systematic discovery workflow enables the efficient identification of potent and selective drug candidates. As our understanding of disease biology deepens, the biaryl scaffold will undoubtedly continue to provide a foundation for the next generation of innovative medicines. Future efforts will likely focus on further refining synthetic methods, such as late-stage C-H functionalization, to more rapidly access novel chemical space and accelerate the drug discovery process.

References

Theoretical Reactivity of Difluorinated Boronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of difluorinated boronic acids, tailored for researchers, scientists, and professionals in drug development. By leveraging computational chemistry, particularly Density Functional Theory (DFT), this document delves into the electronic properties and reaction mechanisms that govern the utility of these critical reagents in modern organic synthesis.

Introduction: The Impact of Difluorination on Boronic Acid Reactivity

Difluorinated boronic acids are pivotal building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms into arylboronic acids significantly alters their physicochemical properties, including acidity, stability, and reactivity. The strong electron-withdrawing nature of fluorine profoundly influences the boron center's Lewis acidity, which is a key determinant in many of its characteristic reactions. This guide explores the theoretical underpinnings of this influence and its practical implications in key synthetic transformations.

The acidity of a boronic acid, indicated by its pKa value, is a crucial parameter for predicting its reactivity. A lower pKa value generally signifies a more Lewis acidic boron atom, which can enhance the formation of the reactive boronate species essential for many coupling reactions. The strategic placement of two fluorine atoms on the phenyl ring is expected to substantially increase the Lewis acidity of the boronic acid compared to its non-fluorinated or monofluorinated counterparts.[1]

Quantitative Data on the Properties and Reactivity of Fluorinated Boronic Acids

Theoretical studies, complemented by experimental data, provide valuable quantitative insights into the behavior of difluorinated boronic acids. The following tables summarize key parameters that are essential for understanding and predicting their reactivity.

Boronic AcidpKaNotes
Phenylboronic Acid8.83Parent compound for comparison.
3-Fluorophenylboronic Acid7.82Increased acidity due to the inductive effect of fluorine.
4-Fluorophenylboronic Acid9.14Mesomeric effect of fluorine partially counteracts the inductive effect.
2,6-Difluorophenylboronic acidNot specifiedExhibits a simple rise in protodeboronation rate to a plateau above its pKa.[2]
2,5-Difluorophenylboronic acidEstimated to be lower than 3-Fluorophenylboronic acidThe presence of two electron-withdrawing fluorine atoms significantly increases Lewis acidity.[1]

Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Analogs. The introduction of fluorine atoms generally leads to a lower pKa, indicating increased acidity.

ReactionSubstrateHalf-life (at 70 °C, pH 13)
Protodeboronation2,6-Difluorophenylboronic acidData not explicitly provided, but is known to be susceptible to this decomposition pathway.[2]

Table 2: Protodeboronation Reactivity. Electron-deficient arylboronic acids, such as difluorinated derivatives, are particularly prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]

Key Reactions and Mechanistic Insights from Theoretical Studies

Computational studies have been instrumental in elucidating the mechanisms of several key reactions involving difluorinated boronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The reactivity of arylboronic acids in this reaction is closely tied to their electronic properties. The electron-withdrawing nature of difluoro substituents is thought to facilitate the crucial transmetalation step in the catalytic cycle by increasing the Lewis acidity of the boron center.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation ArBOH2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ ArBOH2->Boronate + OH⁻ Base Base (OH⁻) Boronate->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' Ln Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation

Protodeboronation is a significant side reaction, particularly for electron-deficient arylboronic acids like difluorinated derivatives. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the starting material.[3] Theoretical studies have helped to understand the mechanism, which is often base-catalyzed.

Protodeboronation_Mechanism ArBOH2 ArB(OH)₂ (Difluorophenylboronic Acid) Boronate [ArB(OH)₃]⁻ (Boronate Anion) ArBOH2->Boronate + OH⁻ (fast equilibrium) OH_ion OH⁻ RDS Rate-determining step Boronate->RDS H2O H₂O H2O->RDS ArH Ar-H (1,4-Difluorobenzene) RDS->ArH BOH3 B(OH)₃ RDS->BOH3

Figure 2: Mechanism of base-catalyzed protodeboronation.

To mitigate this undesired reaction, difluorophenylboronic acids can be protected as their pinacol or MIDA esters, which undergo slow release of the boronic acid under the reaction conditions.

Protodeboronation_Prevention Start 2,5-Difluorophenylboronic Acid Protection Protection as Pinacol or MIDA Ester Start->Protection Protected Protected Boronic Ester Protection->Protected Coupling Suzuki-Miyaura Coupling (Slow Release) Protected->Coupling Product Desired Biaryl Product Coupling->Product

Figure 3: Workflow for preventing protodeboronation.

Chan-Lam Coupling and Electrophilic Amination

While specific theoretical studies on difluorinated boronic acids in Chan-Lam coupling and electrophilic amination are not as prevalent, the established electronic effects of difluorination provide a basis for predicting their reactivity.

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. The increased Lewis acidity of difluorinated boronic acids could potentially influence the rate of transmetalation to the copper center. However, the overall effect on the reaction outcome will also depend on the specific ligand and reaction conditions.

Electrophilic Amination: This reaction converts the C-B bond to a C-N bond. DFT calculations on the amination of arylboronic acids suggest a mechanism involving an electrophilic amination process from a tetravalent borate complex.[4] The enhanced electrophilicity of the boron center in difluorinated analogs could facilitate the formation of this key intermediate.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers working with difluorinated boronic acids. Optimization for specific substrates is recommended.

General Protocol for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • 2,5-Difluorophenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, 2,5-difluorophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]

  • Add 1,4-dioxane and water.[1]

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[1]

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Analysis of Protodeboronation by ¹⁹F NMR Spectroscopy

Procedure:

  • Prepare a solution of the difluorophenylboronic acid in a 50% aqueous dioxane mixture at a known concentration (e.g., 50 mM).

  • Use appropriate buffers to maintain a constant pH for each kinetic run.

  • Place the sample in an NMR tube and acquire a ¹⁹F NMR spectrum at time zero.

  • Maintain the sample at a constant temperature (e.g., 70 °C) in the NMR spectrometer or a temperature-controlled bath between measurements.

  • Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the signal corresponding to the difluorophenylboronic acid and the increase in the signal of the protodeboronated product (e.g., 1,4-difluorobenzene).

  • Integrate the signals and calculate the concentration of the remaining boronic acid at each time point.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the concentration versus time data to a first-order decay model.

Conclusion

Theoretical studies, particularly DFT calculations, have significantly advanced our understanding of the reactivity of difluorinated boronic acids. The electron-withdrawing properties of the fluorine substituents enhance the Lewis acidity of the boron center, which has a pronounced effect on the kinetics and mechanisms of key synthetic transformations. While this enhanced reactivity is beneficial in reactions like the Suzuki-Miyaura coupling, it can also lead to undesired side reactions such as protodeboronation. A thorough understanding of these theoretical principles, combined with careful experimental design, is crucial for the effective utilization of these versatile building blocks in the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl and heteroaryl structures. The fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of target molecules, making this reagent particularly useful in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and this document provides detailed application notes and protocols for the use of this compound in such reactions.

The strategic incorporation of fluorine atoms into drug candidates can lead to enhanced metabolic stability, increased lipophilicity, and modulated pKa, which can improve binding affinity and overall drug efficacy. The following protocols and data are based on examples found in the patent literature, demonstrating the utility of this compound in the synthesis of complex organic molecules.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

Suzuki_Coupling Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Organic_Halide Aryl/Heteroaryl Halide or Triflate (R-X) Organic_Halide->Reaction Catalyst Pd Catalyst Catalyst->Reaction Pd(0)/Pd(II) Cycle Base Base Base->Reaction Product Coupled Product Reaction->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Data

The following tables summarize quantitative data from various Suzuki coupling reactions involving this compound, as described in the patent literature.

Table 1: Suzuki Coupling with Aryl/Heteroaryl Halides

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Reference
Aryl BromideTetrakis(triphenylphosphine)palladium(0)2M aq. K₃PO₄1,4-Dioxane1002[1]
Heteroaryl BromideTetrakis(triphenylphosphine)palladium(0)2M aq. Na₂CO₃1,4-Dioxane50-10016[2]

Table 2: Suzuki Coupling with a Vinyl Triflate

Coupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Reference
Dihydrofuran TriflateNot Specified2M aq. K₃PO₄TolueneNot SpecifiedNot Specified[3][4]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of this compound with different coupling partners.

Protocol 1: Coupling with an Aryl Bromide[1]

This protocol describes a typical Suzuki coupling reaction with an aryl bromide using a palladium(0) catalyst and potassium phosphate as the base.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine aryl bromide, this compound, and 1,4-dioxane in a reaction vessel. B Add 2M aqueous K₃PO₄ solution. A->B C Degas the mixture under an argon atmosphere. B->C D Add Tetrakis(triphenylphosphine)palladium(0). C->D E Further degas the reaction mixture. D->E F Heat the reaction mixture at 100 °C for 2 hours. E->F G Cool the reaction and dilute with water. F->G H Extract the aqueous layer with ethyl acetate. G->H I Combine organic layers, dry, and concentrate. H->I J Purify the crude product. I->J

Caption: Workflow for Suzuki coupling with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • 2M Aqueous potassium phosphate (K₃PO₄) solution (3.0 equiv)

  • 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and 1,4-dioxane.

  • Add the 2M aqueous K₃PO₄ solution to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Continue to degas the mixture for an additional 10 minutes.

  • Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Heteroaryl Bromide[2]

This protocol outlines the coupling with a heteroaryl bromide, which may require slightly different conditions, including a different base and a longer reaction time with a temperature ramp.

Protocol_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Combine heteroaryl bromide, this compound, and 1,4-dioxane in a reaction vessel. B Add 2M aqueous Na₂CO₃ solution. A->B C Add Tetrakis(triphenylphosphine)palladium(0). B->C D Heat at 50 °C for 2h, then 70 °C for 2h. C->D E Finally, heat at 100 °C for 16 hours. D->E F Cool to room temperature. E->F G Acidify to pH 1 and partition between water and ethyl acetate. F->G H Separate layers, dry organic phase, and concentrate. G->H I Purify the crude product. H->I

Caption: Workflow for Suzuki coupling with a heteroaryl bromide.

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a reaction vessel, combine the heteroaryl bromide, this compound, and 1,4-dioxane.

  • Add the 2M aqueous Na₂CO₃ solution.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 50 °C for 2 hours, then increase the temperature to 70 °C for 2 hours.

  • Finally, heat the reaction to 100 °C (reflux) and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 1 with 1M HCl.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by an appropriate method (e.g., column chromatography or preparative HPLC).

Conclusion

This compound is a versatile reagent for the synthesis of fluorinated biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols, derived from patent literature, offer robust starting points for researchers. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and purity. The use of pre-catalysts and specialized ligands can also be explored to enhance reaction efficiency, particularly with challenging substrates. As with all chemical reactions, appropriate safety precautions should be taken when handling reagents and solvents.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of biaryl scaffolds is a fundamental process in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically improve key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (3,4-Difluoro-2-methoxyphenyl)boronic acid is a key building block for introducing the 3,4-difluoro-2-methoxyphenyl moiety, a structural motif present in numerous bioactive compounds.

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for synthesizing biaryl compounds using boronic acids.[1][2] This palladium-catalyzed reaction is valued for its mild conditions, tolerance of diverse functional groups, and the wide commercial availability of catalysts and boronic acids, making it an indispensable tool for synthetic chemists.[1] These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][4]

  • Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the Pd(II) complex. This step forms a diorganopalladium(II) intermediate and displaces the halide.[2][3][4]

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The base is essential for activating the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[5][6]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopalladium Ar¹-Pd(II)L₂-Ar² transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 biaryl_product Ar¹-Ar² reductive_elimination->biaryl_product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For challenging substrates like polyfluorophenylboronic acids, electron-rich and sterically bulky phosphine ligands are often most effective.[5] The following table summarizes typical conditions that serve as a strong starting point for optimization.

Parameter Reagent/Condition Typical Loading/Value Notes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%Modern precatalysts are often preferred for their stability and ease of use.[5]
Ligand SPhos, XPhos, P(t-Bu)₃, PCy₃2-10 mol%Bulky, electron-rich phosphine ligands are recommended for fluorinated substrates.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 equivalentsThe base activates the boronic acid for transmetalation.[5]
Boronic Acid This compound1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.
Aryl Halide Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl1.0 equivalentReactivity order: I > OTf > Br >> Cl.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, THF4:1 to 10:1 ratioDegassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °C-Reaction temperature should be optimized for specific substrates.[1][5]
Reaction Time 2-24 hours-Monitor progress by TLC, GC-MS, or LC-MS.[1][5]

Experimental Protocols

This section provides a general, small-scale protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[5]

  • Ligand (e.g., SPhos, 4 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0 equiv)[5]

  • Degassed solvent (e.g., 4:1 Dioxane/Water)[5]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel)

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) to Reaction Vessel B 2. Seal Vessel A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvent via Syringe C->D E 5. Heat to Desired Temp (e.g., 80-110 °C) with Stirring D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to Room Temp F->G H 8. Dilute with Organic Solvent & Water G->H I 9. Separate Layers & Extract Aqueous Phase H->I J 10. Dry Organic Layer & Concentrate I->J K 11. Purify via Flash Chromatography J->K L 12. Characterize Product K->L

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand.[1][5]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][5]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1] Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[5] Dilute the reaction mixture with an organic solvent (such as ethyl acetate) and water.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing (3,4-Difluoro-2-methoxyphenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex biaryl molecules, which are of significant interest in pharmaceutical and materials science research due to the unique properties conferred by the difluoro-methoxyphenyl moiety.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The use of fluorinated boronic acids, such as this compound, allows for the strategic introduction of fluorine atoms into biaryl scaffolds. This can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

However, the electronic properties of fluorinated boronic acids can present challenges, including a reduced nucleophilicity that may slow the transmetalation step and an increased susceptibility to protodeboronation under basic conditions. The selection of an appropriate catalyst, ligand, base, and solvent system is therefore critical for a successful coupling reaction. These notes provide experimentally-derived conditions to address these challenges and achieve high-yield synthesis of the desired biaryl products.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D G Ar-Pd(II)-Ar'(Ln) D->G E Ar-B(OR)2 E->D F Base F->D H Reductive Elimination G->H H->A Catalyst Regeneration I Ar-Ar' H->I J Ar'-X J->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OR)₂) is transferred to the palladium(II) complex, a step that is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012-24
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-BuOH/H₂O (1:1)11018-36
Aryl IodidePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)908-16

Note: Reaction times and temperatures are indicative and should be optimized for each specific substrate combination. For challenging couplings, particularly with aryl chlorides, more active catalyst systems and longer reaction times may be necessary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir at Specified Temperature D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Quench and Extract with Organic Solvent G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Reaction Components

This diagram illustrates the logical relationship and roles of the key components in the Suzuki-Miyaura coupling reaction.

Logical_Relationship cluster_reactants Reactants cluster_catalytic_system Catalytic System Boronic_Acid This compound (Nucleophile) Product Biaryl Product Boronic_Acid->Product Aryl_Halide Aryl Halide/Triflate (Electrophile) Aryl_Halide->Product Catalyst Palladium Source (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Product Catalyzes Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Catalyst Stabilizes & Activates Base Base (e.g., K3PO4, K2CO3) (Activates Boronic Acid) Base->Boronic_Acid Activates Solvent Solvent (e.g., Dioxane, Toluene, Water) (Reaction Medium) Solvent->Product Provides Medium

Caption: The interplay of reactants and the catalytic system in Suzuki-Miyaura coupling.

References

Unlocking Novel Therapeutics: Applications of (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3,4-Difluoro-2-methoxyphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to the resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This versatile reagent has found notable applications in the development of selective sodium channel modulators for pain management and has been explored in the synthesis of kinase inhibitors for oncology.

Application in the Discovery of Selective NaV1.8 Inhibitors

A primary application of this compound is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.8. This channel is a genetically validated target for the treatment of various pain states, as it is preferentially expressed in peripheral sensory neurons involved in nociception. By selectively blocking NaV1.8, it is possible to reduce pain signaling without the central nervous system side effects associated with non-selective sodium channel blockers or the addictive potential of opioids.

Pharmaceutical companies, notably Vertex Pharmaceuticals, have utilized this compound in the development of novel tetrahydrofuran-based NaV1.8 inhibitors. These compounds have demonstrated exceptional potency, with IC50 values in the nanomolar and even picomolar range. The difluoro-methoxyphenyl moiety, introduced via a Suzuki-Miyaura coupling reaction, plays a crucial role in the interaction of these inhibitors with the NaV1.8 channel.

Quantitative Data for Exemplified NaV1.8 Inhibitors

The inhibitory activities of compounds synthesized using this compound against the human NaV1.8 channel are summarized below. The data is extracted from publicly available patent literature.

Compound ID (from patent)TargetAssayIC50 (µM)Patent Reference
Compound 4hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 1hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 5hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 7hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 24hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 25hNaV1.8E-VIPR Assay< 0.01WO2022256842A1[1]
Compound 6hNaV1.8E-VIPR Assay0.01 - 0.1WO2022256842A1[1]
Compound 18hNaV1.8E-VIPR Assay0.01 - 0.1WO2022256842A1[1]
Compound 2hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]
Compound 8hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]
Compound 13hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]
Compound 14hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]
Compound 20hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]
Compound 22hNaV1.8E-VIPR Assay0.1 - 1WO2022256842A1[1]

Note: The exact IC50 values for compounds marked with an asterisk are not specified beyond the given range in the source document.

Application in the Development of CDK9 Inhibitors

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a NaV1.8 Inhibitor Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable coupling partner, as adapted from patent literature.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl halide/triflate (e.g., ethyl rac-(4R,5R)-4-ethyl-5-methyl-5-(trifluoromethyl)-3-(((trifluoromethyl)sulfonyl)oxy)-4,5-dihydrofuran-2-carboxylate)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., 2M aqueous Na2CO3 or K3PO4)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the aryl/heteroaryl halide/triflate, this compound (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 0.05-0.1 equivalents).

  • Add the solvent to the reaction vessel.

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add the aqueous base to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from 80°C to 100°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If necessary, acidify the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: E-VIPR (Electrical-Voltage Ion Probe Reader) Assay for NaV1.8 Inhibition

This protocol outlines the methodology for assessing the inhibitory activity of test compounds on the human NaV1.8 channel expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing the human NaV1.8 channel.

  • Voltage-sensitive fluorescent dye (e.g., a FRET-based dye pair).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test compounds dissolved in DMSO.

  • Plate reader capable of fluorescence detection and electrical stimulation.

Procedure:

  • Cell Plating: Seed the HEK293-hNaV1.8 cells into 384-well plates and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the voltage-sensitive dye solution to the cells. Incubate for a specified time at room temperature to allow for dye loading.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate with the compounds for a predetermined period.

  • Assay Measurement: Place the plate in the E-VIPR instrument. The instrument applies an electrical field to activate the NaV1.8 channels, leading to a change in membrane potential that is detected as a change in fluorescence of the voltage-sensitive dye.

  • Data Analysis: The fluorescence intensity is measured before and after channel activation. The degree of inhibition is calculated as the reduction in the fluorescence change in the presence of the test compound compared to the vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Coupling_Partner Aryl/Heteroaryl Halide or Triflate Coupling_Partner->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane) Heat Heat (80-100°C) Workup Aqueous Workup & Extraction Reaction->Workup Catalyst, Base, Solvent, Heat Purification Column Chromatography Workup->Purification Final_Product Coupled Product (e.g., NaV1.8 Inhibitor Precursor) Purification->Final_Product

Caption: Suzuki-Miyaura Coupling Workflow.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., Injury, Inflammation) Nociceptor Nociceptor (Sensory Neuron) Noxious_Stimuli->Nociceptor NaV18 NaV1.8 Channel Nociceptor->NaV18 activates Action_Potential Action Potential Generation & Propagation NaV18->Action_Potential influx of Na+ leads to Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord signal transmission Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Inhibitor This compound -derived Inhibitor Inhibitor->NaV18 blocks

Caption: Role of NaV1.8 in Pain Signaling.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring fluorine atoms and a methoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds. This makes it an invaluable reagent in the development of novel drug candidates. One of the most powerful applications of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.[1]

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times from hours to minutes, while often improving yields and enhancing reproducibility.[1][2] These advantages are particularly beneficial for high-throughput synthesis in drug discovery settings. These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides, a critical step in the synthesis of potent kinase inhibitors.

Application in Drug Discovery: Synthesis of MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[3][5] MEK (Mitogen-activated protein kinase kinase) is a central kinase in this cascade, and its inhibition has proven to be an effective strategy in cancer treatment.[4][6]

This compound is a crucial precursor for the synthesis of a class of potent and selective MEK inhibitors. The biaryl scaffold, formed via Suzuki coupling, is a common feature in many MEK inhibitors, where the (3,4-Difluoro-2-methoxyphenyl) moiety often serves as a key binding motif within the kinase domain. The fluorine substituents can enhance binding affinity and modulate the pharmacokinetic properties of the inhibitor.

Signaling Pathway

The Ras-Raf-MEK-ERK signaling cascade is a key pathway in cellular growth and proliferation. The development of MEK inhibitors that can interrupt this signaling pathway is a significant area of cancer research.

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation MEK_Inhibitor MEK Inhibitor (Synthesized from This compound) MEK_Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulation

Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Experimental Protocols

The following are detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv).

  • Add this compound (1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Add the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Less Reactive Aryl Chlorides

This protocol employs a more active catalyst system suitable for the coupling of less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv).

  • Add this compound (1.5 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).

  • Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a higher temperature (typically 140-160 °C) for a longer duration (typically 30-60 minutes).

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes the expected outcomes for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides, based on typical results for similar reactions.[2][7][8]

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015>90
24-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015>85
33-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)13020>80
42-ChlorotoluenePd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O (10:1)15030>75
54-ChloroacetophenonePd₂(dba)₃/SPhos (2/4)K₃PO₄ (3)Toluene/H₂O (10:1)15030>80
61-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12020>90

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Workflow

The general workflow for a microwave-assisted Suzuki coupling reaction is outlined below.

Experimental_Workflow A 1. Reagent Preparation - this compound - Aryl Halide - Catalyst & Base - Solvent B 2. Reaction Setup - Add reagents to microwave vial - Seal the vial A->B C 3. Microwave Irradiation - Set temperature and time - Monitor reaction (optional) B->C D 4. Workup - Cool reaction mixture - Dilute and filter - Extraction and drying C->D E 5. Purification - Column Chromatography D->E F 6. Analysis - NMR, LC-MS, etc. E->F

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Conclusion

The use of this compound in microwave-assisted Suzuki-Miyaura cross-coupling reactions provides a rapid and efficient route to valuable biaryl compounds, particularly those with applications as MEK inhibitors in cancer therapy. The protocols and data presented here offer a robust starting point for researchers in drug discovery and development to synthesize novel compounds and libraries for biological screening. The significant reduction in reaction times afforded by microwave technology makes this an attractive method for accelerating the drug discovery process.

References

Application Notes and Protocols for Scale-Up Synthesis of Biaryls with (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Fluorinated biaryl moieties are of particular interest as the inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (3,4-Difluoro-2-methoxyphenyl)boronic acid is a valuable building block for the introduction of the 3,4-difluoro-2-methoxyphenyl group, a substituent present in numerous bioactive compounds.

This document provides detailed application notes and protocols for the scale-up synthesis of biaryls utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] Its mild reaction conditions and tolerance for a wide range of functional groups make it a preferred method for complex molecule synthesis.[1]

Key Considerations for Scale-Up

Scaling up Suzuki-Miyaura reactions from the laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For sterically hindered and electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps. Pre-formed palladium catalysts can also offer greater stability and reactivity.

  • Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can impact reaction kinetics and selectivity.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or 2-methyltetrahydrofuran) and water is typically used. The biphasic nature of the reaction mixture can influence reaction rates. Proper degassing of solvents is essential to prevent catalyst deactivation and homocoupling of the boronic acid.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion while minimizing side reactions and catalyst degradation.

  • Work-up and Purification: Post-reaction work-up procedures are critical for removing residual palladium, inorganic salts, and other impurities. Crystallization is often the preferred method for purification on a large scale.

Challenges with Fluorinated and Ortho-Substituted Boronic Acids

This compound presents specific challenges due to its substitution pattern:

  • Protodeboronation: A common side reaction for boronic acids, especially under basic conditions, is the cleavage of the C-B bond, which is replaced by a C-H bond. This leads to the formation of 1,2-difluoro-3-methoxybenzene as a byproduct and reduces the yield of the desired biaryl.[2] Careful optimization of the base and reaction temperature can help minimize this side reaction.

  • Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The use of bulky phosphine ligands can help overcome this steric hindrance.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and scales.

General Procedure for Small-Scale Suzuki-Miyaura Coupling

This protocol is suitable for initial reaction optimization on a gram scale.

Table 1: Reagents and Conditions for Small-Scale Synthesis

Reagent/ParameterQuantity/ValueNotes
Aryl Halide (e.g., Aryl Bromide)1.0 equiv
This compound1.2 - 1.5 equivAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)1-5 mol%
Phosphine Ligand (e.g., SPhos, XPhos)2-10 mol%The ligand-to-palladium ratio is typically 2:1.
Base (e.g., K₂CO₃, K₃PO₄)2.0 - 3.0 equiv
SolventToluene/Water or Dioxane/Water (e.g., 4:1 v/v)Solvents should be degassed prior to use.
Temperature80 - 110 °C
Reaction Time4 - 24 hoursMonitored by TLC, GC-MS, or HPLC.

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and phosphine ligand.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed organic solvent and then the degassed water via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Scale-Up Protocol for Kilogram-Scale Synthesis

This protocol outlines a general procedure for scaling up the synthesis to a multi-kilogram scale in a suitable reactor.

Table 2: Reagents and Conditions for Kilogram-Scale Synthesis

Reagent/ParameterQuantity/ValueNotes
Aryl Halide (e.g., Aryl Bromide)1.0 equiv (e.g., 5.0 kg)
This compound1.1 - 1.3 equivThe excess of boronic acid may be reduced on a larger scale for cost-effectiveness.
Palladium Catalyst (e.g., Pd(OAc)₂)0.5 - 2 mol%Catalyst loading is often optimized to be lower on a larger scale.
Phosphine Ligand (e.g., SPhos)1 - 4 mol%
Base (e.g., K₂CO₃)2.0 - 2.5 equiv
Solvent2-Methyltetrahydrofuran/Water (e.g., 5:1 v/v)2-MeTHF is a more environmentally friendly alternative to THF and dioxane.
Temperature80 - 100 °C
Reaction Time6 - 18 hours

Protocol:

  • Charge a clean and dry reactor with the aryl halide, this compound, and the organic solvent.

  • Inert the reactor by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • In a separate vessel, prepare a solution of the base in degassed water.

  • Add the aqueous base solution to the reactor with good agitation.

  • Add the palladium catalyst and phosphine ligand to the reactor.

  • Heat the reaction mixture to the desired temperature and monitor the progress by HPLC or UPLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Separate the aqueous layer.

  • Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., a cysteine solution) to remove residual palladium.

  • Wash the organic layer with water and then brine.

  • Concentrate the organic layer under reduced pressure. A solvent swap to a suitable crystallization solvent (e.g., isopropanol or heptane) may be necessary.

  • Induce crystallization by cooling and/or adding an anti-solvent.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: Aryl Halide, This compound, Solvent inert Inert with N2/Ar reagents->inert base Add Aqueous Base inert->base catalyst Add Pd Catalyst & Ligand base->catalyst heat Heat & Stir catalyst->heat monitor Monitor by HPLC/UPLC heat->monitor cool Cool to RT monitor->cool separate Phase Separation cool->separate wash Organic Layer Washes separate->wash concentrate Concentration & Solvent Swap wash->concentrate crystallize Crystallization concentrate->crystallize isolate Filtration & Drying crystallize->isolate product product isolate->product Final Biaryl Product

Caption: A typical workflow for the scale-up synthesis of biaryls.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X Ln oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar' Ln transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The scale-up synthesis of biaryls using this compound is a feasible and valuable process for the production of key intermediates in drug discovery and development. Careful consideration of reaction parameters, particularly the catalyst system, base, and solvent, is essential for a successful, safe, and economical large-scale production. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and scalable synthetic routes to valuable fluorinated biaryl compounds.

References

Application Notes and Protocols for the Use of (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly in the pharmaceutical and fine chemical industries.[1][2] Key benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and facile scalability.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, is particularly amenable to continuous flow conditions.[1][2][3] This application note provides a detailed overview and representative protocols for the use of (3,4-difluoro-2-methoxyphenyl)boronic acid, a valuable building block in medicinal chemistry, in continuous flow Suzuki-Miyaura coupling reactions. The difluorophenyl motif is prevalent in many biologically active compounds, where fluorine atoms can modulate metabolic stability, binding affinity, and lipophilicity.[4][5]

Core Concepts in Continuous Flow Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] In a continuous flow setup, solutions of the reactants, catalyst, and base are continuously pumped through a heated reactor, which can be a simple coil or a packed-bed column containing a heterogeneous catalyst.[6] This approach allows for rapid reaction optimization and efficient production.

Representative Experimental Setup

A typical continuous flow setup for a Suzuki-Miyaura coupling reaction consists of the following components:

  • Pumps: To deliver precise flow rates of the reactant solutions.

  • Reactant Reservoirs: To hold the solutions of the aryl halide, this compound, base, and catalyst (if homogeneous).

  • Mixing Point: A T-mixer or similar device to ensure efficient mixing of the reactant streams before entering the reactor.

  • Reactor: A heated coil or a packed-bed column. Packed-bed reactors often contain a heterogeneous palladium catalyst, which simplifies purification and allows for catalyst recycling.[7]

  • Back Pressure Regulator (BPR): To maintain the system pressure and prevent solvent boiling at elevated temperatures.

  • Collection Vessel: To collect the product stream.

G Continuous Flow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactant Delivery ArylHalide Aryl Halide Solution Mixer T-Mixer ArylHalide->Mixer BoronicAcid This compound + Base Solution BoronicAcid->Mixer Reactor Heated Packed-Bed Reactor (e.g., Pd on solid support) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A generalized workflow for a continuous flow Suzuki-Miyaura coupling experiment.

Application Note: Continuous Flow Suzuki-Miyaura Coupling of this compound

This section provides a representative protocol for the continuous flow Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on protocols for structurally similar and electronically-rich fluorinated boronic acids.[3][8][9]

Materials and Reagents
  • Aryl bromide

  • This compound

  • Palladium catalyst (e.g., a heterogeneous catalyst such as Pd(0) on a solid support for packed-bed reactors, or a homogeneous catalyst like Pd(PPh₃)₄ for coil reactors)

  • Base (e.g., K₂CO₃, K₃PO₄, or an organic base like DIPEA)[7]

  • Solvent (e.g., a mixture of an organic solvent like 1,4-dioxane or THF and water)

General Protocol for a Packed-Bed Reactor System
  • Preparation of Stock Solutions:

    • Solution A (Aryl Halide): Prepare a solution of the aryl bromide in the chosen organic solvent (e.g., 1,4-dioxane).

    • Solution B (Boronic Acid and Base): In a separate vessel, prepare a solution of this compound and the base in a mixture of the organic solvent and water. Gentle heating and sonication may be required to ensure complete dissolution.

  • System Setup:

    • Assemble the continuous flow reactor system as depicted in the workflow diagram.

    • Ensure the packed-bed reactor column is properly filled with the heterogeneous palladium catalyst.

    • Set the desired temperature for the reactor.

  • Reaction Execution:

    • Pump the solvent through the system to equilibrate and pre-heat the reactor.

    • Simultaneously pump Solution A and Solution B at the desired flow rates into the T-mixer.

    • The combined stream then flows through the heated packed-bed reactor.

    • The product stream passes through the back pressure regulator and is collected in a suitable vessel.

  • Work-up and Analysis:

    • The collected product stream can be analyzed by standard techniques such as LC-MS or GC-MS to determine conversion and purity.

    • For purification, the solvent is typically removed under reduced pressure, and the residue is subjected to standard purification techniques like column chromatography.

Quantitative Data Summary

The following tables provide representative quantitative data for continuous flow Suzuki-Miyaura coupling reactions based on literature for similar substrates. Optimization is recommended for each specific substrate combination.

Table 1: Representative Reaction Parameters

ParameterValue
Aryl Bromide Concentration0.1 - 0.5 M
Boronic Acid Stoichiometry1.1 - 1.5 equivalents
Base Stoichiometry2.0 - 3.0 equivalents
Reactor Temperature80 - 150 °C
Flow Rate0.1 - 1.0 mL/min
Residence Time2 - 20 minutes

Table 2: Influence of Reaction Parameters on Conversion (Illustrative)

Parameter VariedConditionsTypical Conversion (%)
Temperature80 °C75
120 °C>95
Residence Time5 min80
15 min>95
BaseK₂CO₃85
K₃PO₄>95

Signaling Pathway and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established mechanism that can be visualized to understand the sequence of chemical transformations.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The use of this compound in continuous flow Suzuki-Miyaura cross-coupling reactions presents a robust and efficient method for the synthesis of complex biaryl compounds. The enhanced control over reaction parameters, improved safety, and scalability make continuous flow an attractive platform for both academic research and industrial drug development. The provided protocols and data serve as a valuable starting point for the implementation of this technology with this specific and important building block.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving (3,4-Difluoro-2-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling with this compound can stem from several issues. The primary suspects are the quality and stability of the boronic acid, the activity of the palladium catalyst, and the reaction conditions. This specific boronic acid is electron-deficient due to the two fluorine atoms, making it susceptible to protodeboronation, a major side reaction that cleaves the carbon-boron bond.

Q2: How can I minimize protodeboronation of this compound?

A2: Protodeboronation is a significant challenge with electron-deficient boronic acids. To mitigate this, consider the following strategies:

  • Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous conditions: While some water is often necessary for the catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and ensuring your base is not overly hygroscopic can be beneficial.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from degradation. These derivatives often release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.

  • Optimize reaction temperature and time: Higher temperatures and longer reaction times can promote the decomposition of the boronic acid. Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.

Q3: My reaction has turned black, and I have a low yield. What does this indicate?

A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition. The active Pd(0) catalyst can agglomerate and precipitate out of the solution, rendering it inactive. This can be caused by:

  • Presence of oxygen: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.

  • High temperatures: Excessive heat can lead to catalyst decomposition.

  • Inappropriate ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. For challenging substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity.

Q4: I am observing the formation of homocoupled byproducts. How can I reduce this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:

  • Thoroughly degas your solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas.

  • Maintain an inert atmosphere: Ensure your reaction vessel is well-sealed and under a positive pressure of an inert gas.

  • Optimize catalyst and ligand: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.

Troubleshooting Guide for Low Yield

When troubleshooting a low-yield Suzuki coupling with this compound, a systematic approach is crucial. The following guide, presented as a logical workflow, can help identify and resolve common issues.

Troubleshooting_Suzuki start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality boronic_acid Is Boronic Acid fresh and pure? reagent_quality->boronic_acid catalyst_ligand Is Catalyst/Ligand active? (No Pd black) boronic_acid->catalyst_ligand Yes solution_ba Solution: - Use fresh boronic acid. - Consider converting to a more stable derivative (e.g., pinacol ester). boronic_acid->solution_ba No/Degraded base_solvent Are Base & Solvents pure/dry/degassed? catalyst_ligand->base_solvent Yes solution_cat Solution: - Use fresh catalyst/ligand. - Consider air-stable precatalysts (e.g., Buchwald G3/G4). catalyst_ligand->solution_cat No/Deactivated solution_bs Solution: - Use anhydrous, degassed solvents. - Ensure base is pure and dry. base_solvent->solution_bs No/Impure optimize_conditions 2. Optimize Reaction Conditions (If reagents are of good quality) base_solvent->optimize_conditions Yes catalyst_system Is the Catalyst System optimal? (Precatalyst, Ligand, Ratio) optimize_conditions->catalyst_system base Is the Base appropriate? (Strength, Solubility, Equivalents) catalyst_system->base Yes action_cat Action: - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). - Adjust Pd:Ligand ratio (e.g., 1:1 to 1:2). catalyst_system->action_cat No/Suboptimal temp_time Are Temperature & Time optimized? base->temp_time Yes action_base Action: - Screen milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃). - Ensure sufficient equivalents (2-3 eq.). base->action_base No/Suboptimal action_tt Action: - Incrementally increase temperature. - Monitor reaction progress by TLC/LC-MS to avoid prolonged heating. temp_time->action_tt No/Suboptimal

Troubleshooting workflow for low yield in Suzuki coupling.

Data Presentation: Impact of Reaction Parameters on Yield

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012Low-ModerateOften a starting point, but may be inefficient for this substrate.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1008Moderate-HighBuchwald ligands like SPhos are often effective for hindered and electron-poor substrates.
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1106HighXPhos is another excellent choice for challenging Suzuki couplings.
XPhos Pd G3 (2)-K₃PO₄ (3)THF/H₂O (10:1)8012HighAir-stable precatalysts can improve reproducibility.

Table 2: Effect of Base and Solvent on Yield

Catalyst/LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃/SPhosNaOH (3)Dioxane/H₂O (4:1)10012LowStrong bases can promote protodeboronation.
Pd₂(dba)₃/SPhosK₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)9010ModerateA common and often effective base.
Pd₂(dba)₃/SPhosK₃PO₄ (3)1,4-Dioxane1008HighOften a good choice for minimizing protodeboronation.
Pd₂(dba)₃/SPhosCs₂CO₃ (2)THF1008HighA strong, but often effective base for difficult couplings.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Boronic Acid Pinacol Ester

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the boronic acid and pinacol.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the boronic acid is consumed.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pinacol ester can often be used in the Suzuki coupling without further purification.

Technical Support Center: Optimization of Reaction Conditions for (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3,4-Difluoro-2-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this reagent in cross-coupling reactions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, often related to its specific structural features (ortho-methoxy group and difluoro substitution). A systematic approach to troubleshooting is recommended.[1][2]

Initial Checks:

  • Reagent Quality: Ensure the boronic acid is pure and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[3] The quality of the aryl halide, palladium catalyst, ligand, base, and solvent is also critical.[1][2]

  • Catalyst and Ligand: The palladium catalyst and phosphine ligands can be sensitive to air and moisture.[2] Using fresh or properly stored catalyst and ligand is crucial. For sterically hindered substrates like this, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often more effective.[4]

  • Solvent and Base Degassing: Oxygen can deactivate the palladium catalyst, leading to lower yields.[4] Ensure that the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical. A base that is too strong or used in aqueous conditions can promote side reactions. Consider screening different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[2][4]

Q2: I am observing significant amounts of a side product that appears to be 1,2-difluoro-3-methoxybenzene (protodeboronation). How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient or sterically hindered boronic acids.[2][5] The electron-withdrawing fluorine atoms on this compound can make it more susceptible to this pathway.

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction.[2] Employing anhydrous solvents and bases can significantly reduce protodeboronation.

  • Milder Base: Strong bases can accelerate the decomposition of the boronic acid.[4] Switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[2][6] These esters often release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of protodeboronation.[6]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.[2]

Q3: My reaction is producing a significant amount of a homocoupled product from the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids to form a biaryl species is another common side reaction in Suzuki-Miyaura coupling.

Causes and Prevention of Homocoupling:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition.[4][7] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for prevention.

  • Palladium(II) Species: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be inefficient. The remaining Pd(II) can promote the homocoupling of two boronic acid molecules.[7] Using a direct Pd(0) source, like Pd₂(dba)₃, can sometimes help.[7]

Q4: The reaction with my sterically hindered aryl halide is sluggish. What adjustments should I consider?

A4: The ortho-methoxy group on this compound introduces steric bulk, which can slow down the reaction, especially when coupled with a sterically demanding aryl halide.[4][8]

Strategies for Hindered Substrates:

  • Bulky, Electron-Rich Ligands: These are often essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Higher Temperatures: Increasing the reaction temperature may be necessary to overcome the activation energy barrier for sterically hindered substrates.

  • Screening of Solvents: The choice of solvent can influence the reaction rate. Screening solvents like dioxane, THF, DMF, or toluene can help identify the optimal conditions.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry place, under an inert atmosphere to prevent degradation.[3] Refrigeration is often advised.[3]

Q2: Can I use this compound in Chan-Lam coupling reactions?

A2: Yes, aryl boronic acids are common coupling partners in Chan-Lam reactions for the formation of C-N and C-O bonds.[9][10] This reaction is typically catalyzed by copper complexes and can often be conducted at room temperature and open to the air.[9][11]

Q3: Is this boronic acid suitable for Buchwald-Hartwig amination?

A3: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine.[12][13] While boronic acids are not the direct coupling partners in the primary Buchwald-Hartwig reaction, they are used in related C-N coupling methodologies. For direct C-N bond formation with an amine, a Chan-Lam coupling would be more appropriate for this boronic acid.

Q4: What is the role of the base in a Suzuki-Miyaura reaction?

A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a boronate species, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium complex.[14]

Q5: How do the fluorine and methoxy substituents affect the reactivity of this boronic acid?

A5: The two electron-withdrawing fluorine atoms can increase the acidity of the boronic acid and may influence the rate of transmetalation. The ortho-methoxy group introduces significant steric hindrance around the boron center, which can slow down the reaction rate and may necessitate the use of bulky ligands to facilitate the coupling.[8][15]

Section 3: Data Presentation

Table 1: Hypothetical Screening of Reaction Conditions for Suzuki-Miyaura Coupling

This table presents a hypothetical screening of conditions for the coupling of this compound with 4-bromoanisole. These are illustrative examples to guide optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001245
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene110885
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901260
4Pd₂(dba)₃ (1)XPhos (2)KF (3)THF801678

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting protocol that should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) followed by the base (e.g., K₃PO₄, 2-3 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Chan-Lam Coupling

This is a general starting protocol for the copper-catalyzed C-N or C-O coupling.

  • Reaction Setup: To a reaction vessel, add this compound (1.5 equiv), the amine or alcohol (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2 equiv).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Prepare Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base & Solvent Degas Degas Solvent Reaction_Setup Combine Reagents under Inert Atmosphere Degas->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Reaction Yield Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Identify Side Products (Protodeboronation, Homocoupling) Start->Analyze_Side_Products Optimize_Catalyst Screen Catalysts and Ligands Check_Reagents->Optimize_Catalyst Optimize_Base Screen Bases (Anhydrous vs. Aqueous) Check_Conditions->Optimize_Base Optimize_Solvent Screen Solvents Check_Conditions->Optimize_Solvent Analyze_Side_Products->Optimize_Base Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Optimize_Base->Improved_Yield Optimize_Solvent->Improved_Yield

References

Identifying and minimizing byproducts in (3,4-Difluoro-2-methoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Difluoro-2-methoxyphenyl)boronic acid in cross-coupling reactions. The focus is on identifying and minimizing common byproducts to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?

A1: The primary undesired byproducts in Suzuki-Miyaura reactions involving this compound are the result of two main side reactions:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-3-methoxybenzene. This side reaction is a common issue with arylboronic acids and can be influenced by factors such as the presence of water, the strength of the base, and elevated temperatures.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 2,2'-dimethoxy-3,3',4,4'-tetrafluorobiphenyl. The presence of oxygen and certain palladium species can promote this undesired dimerization.

Q2: My reaction is showing a significant amount of the protodeboronated byproduct. How can I minimize its formation?

A2: Minimizing protodeboronation requires careful control of the reaction conditions. Here are several strategies to address this issue:

  • Use Anhydrous Conditions: Water is a common proton source for protodeboronation. Ensure that your solvents and reagents are thoroughly dried and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Optimize the Base: Strong bases can accelerate protodeboronation. Consider using a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

  • Lower the Reaction Temperature: Higher temperatures can promote the protodeboronation pathway. If the desired coupling is efficient at a lower temperature, reducing the heat can help minimize the formation of the byproduct.

  • Employ Protected Boronic Acid Derivatives: For particularly challenging couplings, consider using a more stable derivative of the boronic acid, such as a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate. These can release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus reducing the likelihood of side reactions.

Q3: I am observing a significant amount of the homocoupling byproduct in my reaction. What are the primary causes and how can I prevent it?

A3: Homocoupling is often promoted by the presence of oxygen and the palladium catalyst. To mitigate this side reaction, consider the following approaches:

  • Deoxygenate the Reaction Mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Choose the Right Palladium Source and Ligand:

    • Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species efficiently from a precatalyst can be beneficial. Some Pd(II) sources might promote homocoupling during their reduction to Pd(0).

    • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, or tBu₃P), can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.

  • Control the Addition of the Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.

  • Pre-heating the Reaction Mixture: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help to ensure the catalytic cycle is initiated efficiently, favoring the cross-coupling reaction.[1]

Data Presentation: Impact of Reaction Conditions on Byproduct Formation

The following tables provide an illustrative summary of how different reaction parameters can influence the yield of the desired product and the formation of byproducts in a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Disclaimer: The following data is representative and intended to illustrate trends based on general principles of Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific substrates and experimental setup.

Table 1: Effect of Base on Product and Byproduct Distribution

EntryBase (2.0 equiv.)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1K₃PO₄855<2
2K₂CO₃788<2
3Cs₂CO₃884<2
4NaOH65203

Table 2: Influence of Solvent System on Product and Byproduct Distribution

EntrySolvent SystemDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
1Toluene/H₂O (4:1)8273
2Dioxane/H₂O (4:1)885<2
3Anhydrous THF7510<1
4Anhydrous Dioxane808<1

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Byproduct_Troubleshooting Problem Low Yield of Desired Product Byproduct1 Significant Protodeboronation Problem->Byproduct1 Byproduct2 Significant Homocoupling Problem->Byproduct2 Cause1a Presence of Water Byproduct1->Cause1a Cause1b Strong Base Byproduct1->Cause1b Cause1c High Temperature Byproduct1->Cause1c Solution1d Use Protected Boronic Acid (Ester or Trifluoroborate) Byproduct1->Solution1d Cause2a Presence of Oxygen Byproduct2->Cause2a Cause2b Inefficient Catalyst System Byproduct2->Cause2b Solution1a Use Anhydrous Conditions Cause1a->Solution1a Solution1b Use Weaker Base (e.g., K3PO4, K2CO3) Cause1b->Solution1b Solution1c Lower Reaction Temperature Cause1c->Solution1c Solution2a Deoxygenate Reaction Mixture Cause2a->Solution2a Solution2b Use Efficient Pd(0) Catalyst and Bulky Ligands Cause2b->Solution2b

Caption: Troubleshooting logic for common byproducts.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Reagents Aryl Halide, Boronic Acid, Base Assemble Assemble Reactants in Schlenk Flask Reagents->Assemble Catalyst Pd Catalyst & Ligand Catalyst->Assemble Solvent Degassed Solvent Add_Solvent Add Degassed Solvent Solvent->Add_Solvent Inert Evacuate & Backfill with Inert Gas (3x) Assemble->Inert Inert->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Purification Strategies for (3,4-Difluoro-2-methoxyphenyl)boronic acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from Suzuki-Miyaura and other cross-coupling reactions involving (3,4-Difluoro-2-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound has a low yield of the desired product after purification. What are the likely causes?

A1: Low yields in Suzuki coupling reactions with this compound, an electron-deficient boronic acid, can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1]

  • Reaction Conditions: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using TLC, GC-MS, or LC-MS to ensure it has gone to completion.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This can be minimized by using anhydrous conditions, milder bases (e.g., K₃PO₄, KF), and avoiding prolonged reaction times at high temperatures.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid as a side reaction.[2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, particularly when Pd(II) species are present in the reaction mixture, often due to the use of a Pd(II) precatalyst or the presence of oxygen.[2] To minimize homocoupling:

  • Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.[2]

  • Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source directly can sometimes be beneficial.

  • Control Reaction Conditions: It has been observed that higher oxygen levels lead to an increase in homocoupling.[2] Maintaining a strictly inert atmosphere is crucial.

Q3: What are the best general-purpose purification methods for biaryl products derived from this compound?

A3: The most common and effective purification strategies for these types of compounds are:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the base and other inorganic salts. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.[3]

  • Flash Column Chromatography: This is the most widely used method for purifying Suzuki coupling products. Silica gel is the standard stationary phase, and the mobile phase is typically a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).[3] The polarity of the eluent will depend on the specific properties of your coupled product.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.

Q4: I am having trouble removing the residual palladium catalyst from my product. What methods are effective?

A4: Removing residual palladium to meet the stringent requirements of the pharmaceutical industry is a critical step. Effective methods include:

  • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[4]

  • Silica Gel Chromatography: Standard flash chromatography is often effective at separating the product from the palladium catalyst.[4]

  • Palladium Scavengers: For very low residual palladium levels, specialized scavengers with high affinity for palladium, such as thiol-based silica gels, can be employed.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium.

Troubleshooting Guides

Issue 1: Product is contaminated with unreacted this compound or its boroxine.
  • Cause: Incomplete reaction or use of a large excess of the boronic acid. Boronic acids can also be difficult to separate from the product due to their polarity.

  • Troubleshooting Strategy:

    • Aqueous Wash: Perform an extractive work-up with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.

    • Chromatography: If a basic wash is not sufficient, careful column chromatography can be used. The polar boronic acid and its byproducts will typically have a lower Rf than the desired biaryl product on silica gel.

    • Recrystallization: If the product is crystalline, recrystallization can be an effective way to exclude the more polar boronic acid impurities.

Issue 2: Difficulty in separating the desired product from the homo-coupled byproduct by column chromatography.
  • Cause: The desired product and the homo-coupled byproduct may have very similar polarities, especially if the coupling partner is also an aromatic compound.

  • Troubleshooting Strategy:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Sometimes, adding a small amount of a third solvent can improve separation. Using a high-performance liquid chromatography (HPLC) system with a different stationary phase (e.g., a phenyl or a cyano column) might provide better resolution. The presence of fluorine in the molecules can lead to unique interactions with the stationary phase, which can be exploited for separation.[5]

    • Recrystallization: If the solubilities of the desired product and the homo-coupled byproduct are sufficiently different in a particular solvent system, fractional crystallization may be successful.

    • Reaction Optimization: The best approach is often to optimize the reaction conditions to minimize the formation of the homo-coupled byproduct in the first place (see FAQ Q2).

Data Presentation

The following tables provide representative data for the purification of a hypothetical Suzuki coupling product of this compound with an aryl bromide. These values are illustrative and will vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Purification Methods for a Typical Coupling Product

Purification MethodInitial Purity (by LCMS)Final Purity (by LCMS)Yield (%)Key Impurities Removed
Flash Chromatography (Silica Gel)85%>98%75%Boronic acid, homo-coupled byproduct, catalyst
Recrystallization (Ethanol/Water)85%>99%60%Primarily homo-coupled byproduct
Preparative HPLC85%>99.5%55%All major impurities

Table 2: Palladium Removal Efficiency of Different Techniques

Treatment MethodInitial Pd Content (ppm)Final Pd Content (ppm)Product Recovery (%)
Filtration through Celite50015098%
Flash Chromatography (Silica Gel)500<5090%
Activated Carbon Treatment150<1095%
Thiol-based Scavenger Resin150<592%

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (3 volumes relative to the reaction solvent).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M NaOH or saturated NaHCO₃ solution (to remove unreacted boronic acid).

    • Water.

    • Saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Mixture Reaction Mixture Aqueous Wash Aqueous Wash Reaction Mixture->Aqueous Wash Drying & Concentration Drying & Concentration Aqueous Wash->Drying & Concentration Organic Layer Crude Product Crude Product Drying & Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for the purification of Suzuki coupling products.

troubleshooting_logic cluster_impurities Identify Major Impurity cluster_solutions Purification Strategy Impure_Product Impure Product (Post-Workup) Boronic_Acid Unreacted Boronic Acid Impure_Product->Boronic_Acid Homo_Coupled Homo-coupled Byproduct Impure_Product->Homo_Coupled Palladium Residual Palladium Impure_Product->Palladium Basic_Wash Basic Aqueous Wash Boronic_Acid->Basic_Wash Optimized_Chroma Optimized Chromatography Homo_Coupled->Optimized_Chroma Scavenger Palladium Scavenger Palladium->Scavenger

Caption: Troubleshooting logic for common purification challenges.

References

Effect of base and solvent on (3,4-Difluoro-2-methoxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,4-Difluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to help overcome common experimental challenges by providing insights into the effects of different bases and solvents on the reactivity of this specific boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: When encountering low yields with this substrate, several key factors should be systematically checked:

  • Catalyst Activity: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst, is active. If using a Pd(II) source, it must be effectively reduced in situ to the active Pd(0) species.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling of the boronic acid. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of an appropriate base and solvent system is critical and often interdependent. For this sterically hindered and electron-deficient boronic acid, stronger bases and higher temperatures may be necessary.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be exacerbated by strong bases and the presence of water. To minimize this, consider using milder bases like K₂CO₃ or KF, or running the reaction under anhydrous conditions.

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can significantly reduce homocoupling. Using bulky, electron-rich phosphine ligands can also favor the desired cross-coupling pathway.

Q3: The ortho-methoxy and ortho-fluoro groups on this compound seem to be causing steric hindrance. What conditions are recommended for such sterically demanding substrates?

A3: Steric hindrance, particularly from the ortho-substituents, can slow down the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, the following adjustments are recommended:

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the key steps in the catalytic cycle for sterically hindered substrates.

  • Stronger Bases: A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the transmetalation of the sterically encumbered boronic acid.

  • Higher Temperatures: Increasing the reaction temperature is frequently necessary to provide the activation energy needed to overcome the steric barrier. Solvents with high boiling points like 1,4-dioxane or toluene are suitable for this purpose.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of a reliable Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an air-stable pre-catalyst.
Inefficient transmetalation due to steric hindranceSwitch to a bulkier, electron-rich ligand (e.g., XPhos). Use a stronger base such as K₃PO₄. Increase the reaction temperature.
Oxygen contaminationEnsure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
Significant Protodeboronation Base is too strong or excess water is presentConsider a milder base like K₂CO₃ or Na₂CO₃. If possible, use anhydrous solvents.
Prevalence of Homocoupling Oxygen in the reaction mixtureImprove degassing procedures for all reagents and solvents.
Catalyst system favors homocouplingUse bulky phosphine ligands that promote cross-coupling.
Reaction Stalls Before Completion Catalyst decompositionUse a more robust catalyst/ligand system. Ensure the reaction temperature is not excessively high for the chosen catalyst.
Insufficient baseEnsure the base is finely powdered and dry (for anhydrous reactions) and that an adequate molar excess is used (typically 2-3 equivalents).

Effect of Base and Solvent on Reactivity: Experimental Examples

BaseSolvent SystemCatalystTemperatureDurationObservations/Context
Na₂CO₃ (2M aq. solution)1,4-DioxanePd(PPh₃)₄100 °C16 hA step-wise heating profile (50 °C for 2h, 70 °C for 2h, then 100 °C) was used in a specific patent synthesis.
K₃PO₄ (2M aq. solution)TolueneNot specified100 °C-Used in a multi-step synthesis, indicating its suitability for complex substrates.
K₃PO₄ (2M aq. solution)Not specifiedPd(PPh₃)₄100 °C2 hA relatively short reaction time suggests efficient coupling under these conditions.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized methodology based on commonly successful conditions reported for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Experimental Workflows and Logic

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for selecting a suitable base for your Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base add_solids Add Solids: Reagents & Base reagents->add_solids glassware Flame-dry Glassware assemble Assemble Flask (Inert Atmosphere) glassware->assemble degas Degas Solvents add_solvent Add Degassed Solvent degas->add_solvent assemble->add_solids add_catalyst Add Catalyst add_solids->add_catalyst add_catalyst->add_solvent heat Heat and Stir add_solvent->heat quench Cool and Quench heat->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

A typical experimental workflow for Suzuki-Miyaura coupling.

base_selection_logic start Substrate Analysis steric Sterically Hindered? start->steric electronic Electron Deficient? steric->electronic Yes mild_base Use Milder Base: Na2CO3, K2CO3, KF steric->mild_base No electronic->mild_base No strong_base Use Stronger Base: K3PO4, Cs2CO3, CsF electronic->strong_base Yes

A decision tree for selecting a suitable base.

Technical Support Center: Suzuki-Miyaura Couplings with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in Suzuki-Miyaura coupling reactions, specifically when dealing with sterically hindered substrates like ortho-substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with ortho-substituted phenylboronic acids?

A1: Steric hindrance is the primary challenge when using ortho-substituted phenylboronic acids. The bulky groups near the reaction site impede key steps in the catalytic cycle.[1][2][3] Specifically:

  • Slow Transmetalation: The steric bulk makes it difficult for the boronic acid to approach the palladium center and transfer its organic group.[2]

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the catalyst, is also hindered by the congestion around the metal center.[1][2][3]

  • Inefficient Oxidative Addition: If the coupling partner (the aryl halide) is also sterically hindered, the initial step of the palladium catalyst inserting into the carbon-halogen bond can be significantly slowed.[3]

Q2: What are the first parameters I should check when a standard Suzuki coupling fails with my hindered substrate?

A2: When a reaction fails, systematically evaluate the core components:

  • Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] Ensure your palladium source is active and, most importantly, that you are using a ligand designed for sterically demanding couplings.[1][2][4]

  • Base: The strength and type of base are critical for activating the boronic acid. Ensure it is strong enough for the challenging transmetalation step.[2]

  • Solvent & Temperature: The reaction may require more energy to overcome the activation barrier. Check if your solvent's boiling point allows for a sufficiently high reaction temperature.[2][4]

  • Atmosphere Control: Ensure your reaction is properly degassed. Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[5][6]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material.[3] This is often promoted by harsh conditions (high temperature, strong base) and the presence of water. To minimize it:

  • Use milder bases like K₂CO₃ or Cs₂CO₃.[3]

  • Use anhydrous solvents.

  • Protect the boronic acid by converting it to a more stable boronate ester (e.g., a pinacol ester).[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Significant Starting Material Remains) 1. Ineffective Catalyst/Ligand: The ligand is not bulky or electron-rich enough to facilitate the coupling of hindered partners.[1][2][4] 2. Insufficient Temperature: The activation energy for the hindered coupling is not being overcome.[2][4] 3. Weak Base: The boronic acid is not being activated sufficiently for the slow transmetalation step.[1]1. Switch to a Buchwald-type ligand: Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[1][2][8] For extremely hindered cases, consider specialized ligands like AntPhos or BI-DIME.[9][10][11] 2. Increase the reaction temperature: Use a higher boiling point solvent such as toluene, dioxane, or xylenes and heat to 100-140 °C.[2][4] 3. Use a stronger base: Employ K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). For very challenging substrates, a non-nucleophilic strong base like K-OtBu may be required.[1][4]
Formation of Side Products (e.g., Homocoupling) 1. Oxygen in the Reaction: Oxygen can cause oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[5][6] 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions become more competitive.1. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). Maintain a positive inert atmosphere throughout the reaction. 2. Optimize the ligand: Bulky ligands can suppress homocoupling by favoring the cross-coupling pathway.[5]
Reaction Stalls / Does Not Go to Completion 1. Catalyst Decomposition: The catalyst may not be stable enough for the long reaction times or high temperatures required.[3] 2. Incomplete Transmetalation: Steric hindrance is preventing full conversion of the starting materials.1. Use a more stable Pd-precatalyst: Modern palladium precatalysts (e.g., Buchwald G3/G4) are often more stable and ensure efficient generation of the active Pd(0) species.[2] 2. Re-evaluate the Base/Solvent System: Ensure the base is sufficiently soluble and active in the chosen solvent. Finely grinding solid bases like K₃PO₄ can improve performance.[12] Adding a small amount of water can sometimes be beneficial when using phosphate bases.[1][12]

Data on Ligand & Base Performance

The selection of ligand and base is paramount for success. The following table summarizes conditions used for challenging Suzuki-Miyaura couplings involving sterically hindered substrates.

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)Reference
2,4,6-Triisopropylphenyl BromideCyclohexylboronic AcidAntPhosK₃PO₄Toluene11085[9]
2-Bromo-5-methoxy-1,3-dimethylbenzeneCyclohexylboronic AcidAntPhosK₃PO₄Toluene13082[9]
2,6-Dimethylphenyl Bromide2,6-Diisopropylphenylboronic AcidSPhosK₃PO₄Toluene10095Buchwald Lab Data
2-Chlorotoluene2,4,6-Trimethylphenylboronic AcidXPhosK₃PO₄Dioxane10092Buchwald Lab Data
1-Bromo-2,6-diisopropylbenzenePhenylboronic AcidTNpPK₃PO₄Toluene11090[13]

Key Experimental Protocol: Coupling of 2,4,6-Triisopropylphenyl Bromide with Cyclohexylboronic Acid

This protocol is adapted from a procedure demonstrating the efficacy of the AntPhos ligand in a highly demanding aryl-alkyl coupling.[9]

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • AntPhos ligand

  • 2,4,6-Triisopropylphenyl bromide

  • Cyclohexylboronic acid

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd(OAc)₂ (1 mol%), AntPhos (1.2 mol%), and anhydrous toluene to an oven-dried Schlenk tube equipped with a magnetic stir bar. Stir the mixture for 10 minutes at room temperature.

  • Addition of Reagents: To the catalyst mixture, add 2,4,6-triisopropylphenyl bromide (1.0 equiv), cyclohexylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Degassing: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Further degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: After the final thaw, backfill the tube with argon. Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired product.

Visualizations

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow cluster_1 cluster_2 start Low / No Yield check_sm Starting Material Consumed? start->check_sm sm_consumed YES check_sm->sm_consumed  YES sm_remains NO check_sm->sm_remains  NO   side_rxns Side Reactions Likely (e.g., Protodeboronation, Homocoupling) solution1 Solutions: 1. Use milder base (e.g., K2CO3). 2. Use boronate ester. 3. Ensure rigorous degassing. side_rxns->solution1 inactive_rxn Inefficient Reaction check_catalyst Is Catalyst System Optimized for Hindered Substrates? inactive_rxn->check_catalyst catalyst_no NO check_catalyst->catalyst_no   NO catalyst_yes YES check_catalyst->catalyst_yes   YES solution2 Switch to Bulky Ligand (e.g., SPhos, XPhos, AntPhos) check_conditions Are Base & Temp Sufficiently Forcing? conditions_no NO check_conditions->conditions_no   NO conditions_yes YES check_conditions->conditions_yes   YES solution3 1. Increase Temperature (100-140°C). 2. Use Stronger Base (K3PO4). solution4 Consider Catalyst Decomposition. Use stable precatalyst. Check reagent purity.

A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Conceptual Diagram of the Catalytic Cycle and Steric Hindrance

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0)-L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Ar-Pd(II)-Ar' transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal hindrance1 Steric hindrance here slows the reaction hindrance1->red_elim hindrance2 Steric hindrance here is the key bottleneck hindrance2->transmetal

Key steps in the Suzuki-Miyaura cycle and points where steric hindrance is critical.

References

Technical Support Center: Suzuki Reactions with (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving (3,4-Difluoro-2-methoxyphenyl)boronic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?

Low to no yield in Suzuki reactions with this specific boronic acid can be attributed to a combination of factors inherent to its structure. The ortho-methoxy group introduces significant steric hindrance, which can slow down crucial steps in the catalytic cycle like transmetalation.[1][2] Additionally, the electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the boronic acid, further impeding the reaction.[3][4] Protodeboronation, the undesired cleavage of the C-B bond, is another common side reaction, especially under basic conditions, and can be exacerbated by the electronic properties of the aryl ring.[5]

Q2: What are the recommended starting conditions for a Suzuki reaction with this compound?

For challenging substrates like this compound, it is crucial to select a catalytic system known for its high activity with sterically hindered and electron-deficient partners. A good starting point would be to use a bulky, electron-rich phosphine ligand such as XPhos or SPhos, paired with a palladium precatalyst like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3).[1][3] A common and effective base is potassium phosphate (K₃PO₄), and a suitable solvent system is a mixture of an organic solvent like dioxane or THF with water (e.g., 10:1 ratio).[1][3] It is essential to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid can be a significant issue, particularly with electron-deficient boronic acids.[6] This side reaction is often promoted by the presence of oxygen. Therefore, ensuring a strictly inert atmosphere by thoroughly degassing all solvents and reagents and maintaining a positive pressure of argon or nitrogen is critical. Reducing the catalyst loading or changing the palladium source might also be beneficial. In some cases, the choice of ligand can influence the extent of homocoupling.[6]

Q4: Can the fluorine substituents on the boronic acid interfere with the reaction?

Yes, the fluorine atoms can influence the reaction in several ways. They make the boronic acid more electron-deficient, which can slow down the transmetalation step.[3][4] There is also the possibility of C-F bond activation by the palladium catalyst, although this is generally less common than C-Br or C-I activation.[7] More significantly, fluorinated phenylboronic acids can be prone to rapid deboronation under basic conditions.[6] Using milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes mitigate this issue.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki reactions with this compound.

Problem 1: No or Low Conversion of Starting Materials

If you observe a lack of reactivity, consider the following troubleshooting steps, presented in a logical workflow.

G start Low/No Conversion catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base success Successful Reaction catalyst->success Improved Yield solvent Modify Solvent System base->solvent base->success Improved Yield temp Increase Reaction Temperature solvent->temp solvent->success Improved Yield boronic_acid_quality Check Boronic Acid Quality temp->boronic_acid_quality temp->success Improved Yield boronic_acid_quality->success Improved Yield

Figure 1: Troubleshooting workflow for low or no reaction conversion.

  • Optimize the Catalyst System:

    • Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[1] If you are using a standard ligand like PPh₃, switch to a Buchwald-type biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1]

    • Palladium Source: If a simple palladium salt like Pd(OAc)₂ is being used, consider switching to a more active precatalyst like a palladacycle (e.g., XPhos Pd G2, G3, or G4).[10] These are often more efficient at generating the active Pd(0) species.

  • Screen Different Bases:

    • The choice of base is critical and can significantly impact the reaction outcome.[11] If a weak base like Na₂CO₃ is not effective, try stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or even Ba(OH)₂.[11] For substrates prone to deboronation, fluoride-based bases like KF or CsF can be beneficial.[8][9]

  • Modify the Solvent System:

    • The polarity of the solvent can influence the reaction rate. Common solvent systems include mixtures of an organic solvent (dioxane, THF, toluene) with water.[1][3] Varying the ratio of the organic solvent to water can sometimes improve yields. The addition of a small amount of water is often necessary for the reaction to proceed.[2]

  • Increase Reaction Temperature:

    • Sterically hindered couplings may require more forcing conditions.[1] If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, provided the starting materials are stable at these temperatures.[1]

  • Check Boronic Acid Quality:

    • Boronic acids can degrade over time, leading to lower reactivity.[12] Ensure that the this compound is pure and has not undergone significant decomposition. If in doubt, use a fresh batch or purify the existing material.

Problem 2: Protodeboronation is the Main Side Reaction

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

G start Protodeboronation Observed base Use Milder or Anhydrous Base start->base water Minimize Water Content base->water success Minimized Protodeboronation base->success Reduced Side Product temp Lower Reaction Temperature water->temp water->success Reduced Side Product boronic_acid_derivative Use a Boronic Acid Derivative temp->boronic_acid_derivative temp->success Reduced Side Product boronic_acid_derivative->success Reduced Side Product

Figure 2: Troubleshooting workflow to minimize protodeboronation.

  • Use a Milder or Anhydrous Base:

    • Strongly basic aqueous conditions can promote protodeboronation.[5] Consider switching to a milder base like K₂CO₃ or using an anhydrous base such as KF or CsF in an anhydrous solvent system.[8]

  • Minimize Water Content:

    • While some water is often beneficial for Suzuki couplings, an excessive amount can lead to protodeboronation.[2][13] Try reducing the amount of water in the solvent system or using a completely anhydrous setup.

  • Lower the Reaction Temperature:

    • Higher temperatures can sometimes accelerate the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.

  • Use a Boronic Acid Derivative:

    • If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative. Aryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are known to be more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[2][5]

Data Summary and Experimental Protocols

Table 1: Comparison of Catalytic Systems for Challenging Suzuki Couplings
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly hindered substrates.1-3

Data compiled from literature on analogous challenging Suzuki couplings.[3]

Table 2: Common Bases and Solvent Systems in Suzuki Reactions
BaseSolvent SystemComments
K₃PO₄Toluene/H₂O or Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates.[3]
K₂CO₃Dioxane/H₂O or THF/H₂OCommon and effective base, moderate strength.[3]
Cs₂CO₃Dioxane or THFStrong base, often used for difficult couplings.[5]
KFAnhydrous Dioxane or THFMilder base, can minimize protodeboronation.[8]
Experimental Protocol: General Procedure for a Trial Suzuki Reaction

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.

  • Reagent Preparation:

    • In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[1]

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction:

    • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography.[1]

References

Enhancing the stability of (3,4-Difluoro-2-methoxyphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (3,4-Difluoro-2-methoxyphenyl)boronic acid in solution during experimental procedures.

Troubleshooting Guide

Low yields, inconsistent results, or the appearance of unknown byproducts when using this compound can often be attributed to its degradation in solution. This guide provides a structured approach to identifying and resolving common stability issues.

Problem: Low or No Product Formation in Coupling Reactions

Possible Cause Suggested Solution
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with arylboronic acids, especially under aqueous basic conditions or at elevated temperatures.[1]- Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of a proton source.[1] - Careful Base Selection: Opt for weaker, non-aqueous bases such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[1] - Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of protodeboronation.[1] - Use a Protected Boronic Acid Derivative: Convert the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[1][2] These derivatives can provide a "slow release" of the active boronic acid.
Formation of Boroxines (Cyclic Anhydrides): Boronic acids can dehydrate to form cyclic trimers called boroxines, which can affect stoichiometry and reactivity.[2]- Store Properly: Keep the boronic acid in a cool, dry, and inert atmosphere.[3] - Use Fresh Reagent: Whenever possible, use a freshly opened container of the boronic acid.
Oxidative Degradation: The boronic acid group can be cleaved under oxidative conditions.[4]- Degas Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles to remove dissolved oxygen.[3]
Inefficient Catalyst System: The choice of catalyst and ligands is crucial for successful coupling reactions.- Screen Catalysts and Ligands: For substrates with electron-withdrawing and donating groups, screening different palladium catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be effective.[3]

Problem: Inconsistent Reaction Yields or Reproducibility Issues

Possible Cause Suggested Solution
Variable Quality of Boronic Acid: The purity and hydration state of the boronic acid can vary between batches.- Characterize the Starting Material: Confirm the purity of the boronic acid by NMR or another suitable analytical technique before use. - Standardize Storage: Implement a strict storage protocol (cool, dry, inert atmosphere) for all batches of the boronic acid.[3]
Sensitivity to Reaction Conditions: Small variations in water content, base concentration, or temperature can significantly impact the stability of the boronic acid.- Develop a Robust Protocol: Carefully control and document all reaction parameters. - Consider a More Stable Derivative: Using a boronate ester or trifluoroborate salt can lead to more reproducible results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, the primary degradation pathways for this compound are believed to be:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by water, strong bases, and high temperatures.[1]

  • Oxidative Degradation: Cleavage of the carbon-boron bond in the presence of oxidizing agents or dissolved oxygen.[4]

  • Boroxine Formation: The reversible self-condensation of three boronic acid molecules to form a cyclic anhydride with the loss of three water molecules. This can affect the active concentration of the boronic acid in solution.[2]

Q2: How do the substituents on this compound affect its stability?

A2: The electronic properties of the substituents on the phenyl ring influence the acidity and stability of the boronic acid. The two electron-withdrawing fluorine atoms are expected to increase the Lewis acidity of the boron center, which can impact its reactivity and interaction with bases.[5][6] The electron-donating methoxy group may have a counteracting effect.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and inert atmosphere.[3] Long-term storage in a freezer is recommended.

Q4: Can I use this compound in aqueous solutions?

A4: While some Suzuki-Miyaura coupling reactions use aqueous solvent systems, the presence of water can promote protodeboronation, especially in the presence of a base.[1] If aqueous conditions are necessary, it is crucial to carefully select a weaker base and consider using a more stable derivative like a potassium trifluoroborate salt, which is known to be air and water stable.[2]

Q5: How can I convert this compound to a more stable derivative?

A5: Several methods can be employed to convert boronic acids into more stable derivatives:

  • Pinacol Esters: Reaction with pinacol, often with azeotropic removal of water.

  • Potassium Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (KHF₂).[2]

  • DABO Boronates: Reaction with diethanolamine (DEA) in a solvent like dichloromethane at room temperature provides a stable, crystalline solid.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) and degassed solvent (e.g., 1,4-dioxane/water 4:1).[3]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Visualizations

experimental_workflow reagents 1. Add Aryl Halide, This compound, and Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert Evacuate/Backfill catalyst 3. Add Catalyst and Degassed Solvent inert->catalyst Positive Pressure heat 4. Heat Reaction Mixture catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purify Product (Chromatography) workup->purify

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

troubleshooting_logic start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous?, Base?, Temp?) start->check_conditions sub_node_reagents check_reagents->sub_node_reagents sub_node_conditions check_conditions->sub_node_conditions use_fresh Use Fresh/Pure Boronic Acid sub_node_reagents->use_fresh use_derivative Consider More Stable Derivative (Ester/Salt) sub_node_reagents->use_derivative optimize_base Optimize Base (Weaker, Non-aqueous) sub_node_conditions->optimize_base optimize_solvent Ensure Anhydrous Solvent sub_node_conditions->optimize_solvent optimize_temp Lower Reaction Temperature sub_node_conditions->optimize_temp end_goal Improved Yield use_fresh->end_goal use_derivative->end_goal optimize_base->end_goal optimize_solvent->end_goal optimize_temp->end_goal

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Difluorophenylboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Difluorophenylboronic acids are key building blocks for introducing difluorophenyl moieties, offering a nuanced approach to modulating the physicochemical and biological properties of target molecules. This guide provides a comparative analysis of the reactivity of various difluorophenylboronic acid isomers in three critical synthetic transformations: Suzuki-Miyaura coupling, Chan-Lam coupling, and amide bond formation. The discussion is supported by available experimental data and established principles of organic chemistry to aid in the rational selection of reagents for synthetic endeavors.

Understanding the Impact of Fluorine Substitution

The reactivity of difluorophenylboronic acid isomers is primarily governed by a combination of electronic and steric effects imparted by the fluorine substituents.

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in cross-coupling reactions. However, fluorine also possesses a weaker, opposing mesomeric effect (+M) due to its lone pairs of electrons. The interplay of these effects, dictated by the substitution pattern, modulates the electron density of the aromatic ring and the C-B bond.

  • Steric Effects: The spatial arrangement of fluorine atoms, particularly in the ortho positions relative to the boronic acid group, can significantly influence reactivity. Large ortho substituents can sterically hinder the approach of the catalyst and other reactants, potentially slowing down or inhibiting the reaction.

A key side reaction to consider, especially for electron-deficient arylboronic acids, is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] The rate of this undesired process is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds.[4] The choice of boronic acid isomer can significantly impact reaction efficiency.

General Reactivity Trends

Based on electronic and steric considerations, a qualitative reactivity trend can be proposed. Isomers lacking ortho substituents (3,4- and 3,5-) are generally expected to be more reactive due to minimal steric hindrance.[5] The increased Lewis acidity from two electron-withdrawing fluorine atoms can enhance the rate of transmetalation. Conversely, the 2,6-difluoro isomer is often the most challenging to use due to significant steric hindrance from both ortho fluorine atoms, which can impede the approach of the palladium catalyst.[6] The reactivity of the other ortho-substituted isomers (2,3-, 2,4-, and 2,5-) will be a balance between the activating electronic effect of the ortho-fluorine and its steric impediment.

Quantitative Data for Suzuki-Miyaura Coupling

Direct comparative studies under identical conditions for all isomers are scarce in the literature.[7] The following tables summarize reported yields for various difluorophenylboronic acid isomers in Suzuki-Miyaura coupling reactions. It is crucial to note that direct comparison of yields across different publications can be misleading due to variations in reaction conditions, coupling partners, and catalyst systems.

Table 1: Suzuki-Miyaura Coupling Yields of Difluorophenylboronic Acid Isomers with Aryl Bromides

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O75-98
2,5-Difluorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O80492
3,4-Difluorophenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901295
3,5-Difluorophenylboronic acid4-Bromo-N,N-dimethylanilinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001688

Table 2: Suzuki-Miyaura Coupling Yields of Difluorophenylboronic Acid Isomers with Aryl Chlorides

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Difluorophenylboronic acid4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene1001885
3,4-Difluorophenylboronic acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄t-Amyl alcohol1102491

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling reaction provides a valuable route to form C-N and C-O bonds by coupling arylboronic acids with amines, amides, or alcohols, typically using a copper catalyst.[8][9] This reaction offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination.

General Reactivity Trends

The reactivity in Chan-Lam coupling is also influenced by the electronic and steric properties of the boronic acid. The increased Lewis acidity of difluorophenylboronic acids can facilitate the initial transmetalation step with the copper catalyst. However, strong coordination of the nitrogen or oxygen nucleophile to the boronic acid can also play a role. Similar to Suzuki-Miyaura coupling, steric hindrance from ortho-fluorine substituents can negatively impact the reaction rate and yield. Therefore, isomers without ortho-fluorines (3,4- and 3,5-) are generally expected to be more reactive.

Quantitative Data for Chan-Lam Coupling

Table 3: Representative Chan-Lam Coupling Reactions

Boronic AcidNucleophileCatalystSolventTemp.TimeYield (%)
Phenylboronic acidAnilineCu(OAc)₂CH₂Cl₂RT48h90
Phenylboronic acidPyrroleCu(OAc)₂CH₂Cl₂RT72h93
Arylboronic acidSulfamoyl azideCuClMeOHRT-good to excellent

Comparative Reactivity in Amide Bond Formation

Arylboronic acids can act as efficient catalysts for the direct formation of amide bonds from carboxylic acids and amines, offering a green alternative to traditional coupling reagents.[10] The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate.

General Reactivity Trends

The catalytic activity of arylboronic acids in amide formation is related to their Lewis acidity. Electron-deficient arylboronic acids, such as the difluoro-isomers, are generally more effective catalysts as they can more readily activate the carboxylic acid.[11] However, the specific substitution pattern can influence the stability of the catalytic intermediates. Some studies suggest that an ortho-substituent is necessary for satisfactory catalytic activity in certain systems.

Quantitative Data for Amide Bond Formation

Direct comparative data on the catalytic efficiency of the different difluorophenylboronic acid isomers is limited. The following table presents data for related electron-deficient arylboronic acids to provide an indication of their catalytic potential.

Table 4: Boronic Acid Catalyzed Amide Bond Formation

Carboxylic AcidAmineBoronic Acid CatalystSolventTemp. (°C)Yield (%)
4-Phenylbutyric acidBenzylamine3,5-Bis(trifluoromethyl)phenylboronic acidTolueneReflux95
Phenylacetic acidMorpholine2-Iodophenylboronic acidTolueneReflux98

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted and optimized for specific substrates.[3][4]

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the difluorophenylboronic acid isomer (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for Chan-Lam Cross-Coupling

This protocol provides a general starting point for Chan-Lam reactions.[12][13]

  • To a reaction vessel open to the air, add the difluorophenylboronic acid isomer (1.0-2.0 mmol), the amine or alcohol (1.0 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 10-100 mol%).

  • A base (e.g., pyridine, triethylamine) and a suitable solvent (e.g., CH₂Cl₂, MeOH, or MeCN) are added.

  • The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is typically filtered through a pad of celite to remove the copper salts.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography.

General Procedure for Boronic Acid-Catalyzed Amide Bond Formation

The following is a representative procedure for direct amidation.[11][14]

  • To a reaction flask equipped with a Dean-Stark trap and a condenser, add the carboxylic acid (1.0 mmol), the amine (1.0-1.2 mmol), and the difluorophenylboronic acid catalyst (5-10 mol%).

  • Anhydrous solvent (e.g., toluene or xylene) is added.

  • The reaction mixture is heated to reflux to azeotropically remove the water formed during the reaction.

  • The reaction is monitored by TLC or LC-MS until the carboxylic acid is consumed.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent and washed with an acidic solution (e.g., 1M HCl) to remove the amine and a basic solution (e.g., sat. NaHCO₃) to remove the boronic acid and any remaining carboxylic acid.

  • The organic layer is dried and concentrated to afford the crude amide, which can be further purified by crystallization or chromatography.

Visualizing Reaction Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to RT heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors Reactivity Reactivity of Difluorophenylboronic Acid Isomers Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric SideReaction Side Reactions Reactivity->SideReaction Inductive Inductive Effect (-I) (Increases Lewis Acidity) Electronic->Inductive Mesomeric Mesomeric Effect (+M) Electronic->Mesomeric Ortho Ortho-Substitution (Hindrance) Steric->Ortho Protodeboronation Protodeboronation SideReaction->Protodeboronation

Caption: Key factors influencing the reactivity of difluorophenylboronic acid isomers.

Conclusion

The choice of a difluorophenylboronic acid isomer can have a profound impact on the outcome of a chemical reaction. While a definitive, quantitative ranking of reactivity across all isomers and reaction types is not yet available, a qualitative understanding based on electronic and steric principles can guide the synthetic chemist. Isomers lacking ortho-substituents, such as 3,4- and 3,5-difluorophenylboronic acid, are often a good starting point due to their generally higher reactivity stemming from reduced steric hindrance. However, the specific electronic requirements of the desired transformation and the nature of the coupling partner may necessitate the use of other isomers. Careful optimization of reaction conditions is paramount to maximize yields and minimize side reactions, particularly protodeboronation. This guide provides a framework for the informed selection and application of these valuable synthetic building blocks.

References

Spectroscopic Validation of Biaryls from (3,4-Difluoro-2-methoxyphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel biaryl compounds is a cornerstone of modern medicinal chemistry. The selection of appropriate building blocks is critical for achieving desired molecular properties and biological activity. This guide provides a comparative analysis of biaryls synthesized from (3,4-Difluoro-2-methoxyphenyl)boronic acid, offering spectroscopic validation and a comparison with alternative reagents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl structures. The choice of boronic acid is a key determinant of reaction efficiency, yield, and the physicochemical properties of the final compound. This compound is a valuable reagent for introducing a difluorinated and methoxy-substituted phenyl moiety, a common motif in bioactive molecules that can enhance metabolic stability and binding affinity.

Performance Comparison in Biaryl Synthesis

While direct, head-to-head comparative yield data for Suzuki-Miyaura coupling reactions using this compound is not extensively available in the public domain, performance data for the structurally similar 3,4-difluorophenylboronic acid provides a valuable benchmark. The electron-withdrawing nature of the fluorine atoms generally leads to high reactivity and good yields in cross-coupling reactions.[1] However, this can also increase the likelihood of side reactions like protodeboronation, necessitating careful optimization of reaction conditions.[1]

Below is a summary of typical yields achieved in Suzuki-Miyaura coupling reactions using 3,4-difluorophenylboronic acid with various aryl halides. This data serves as a representative baseline for the expected performance of this compound.

Aryl Halide PartnerCatalyst SystemBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
4-IodotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101694
2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME802488

Note: The data in this table is compiled from various sources for 3,4-difluorophenylboronic acid and represents typical yields. Actual yields for this compound may vary depending on the specific reaction conditions, coupling partner, and purity of reagents.[1]

Spectroscopic Validation of a Representative Biaryl

To illustrate the expected spectroscopic characteristics of a biaryl synthesized from this compound, we present the anticipated data for the fictional compound, 4'-(Amino)-2-methoxy-3,4-difluorobiphenyl.

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons of the difluoro-methoxyphenyl ring would appear as complex multiplets due to H-F and H-H coupling. The methoxy group would be a singlet around 3.8-4.0 ppm. Protons on the aminophenyl ring would show characteristic ortho and meta coupling. The amine protons would appear as a broad singlet.
¹³C NMR Carbons attached to fluorine would show large one-bond C-F coupling constants. The carbon bearing the methoxy group would be in the typical range for anisole-like carbons. The remaining aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the substituents.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be observed, and fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and cleavage of the biphenyl bond.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryls using this compound is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., 4-bromoaniline) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., Toluene/Water, Dioxane, DMF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the reaction vessel.

  • Stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for Biaryl Synthesis reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Spectroscopic Validation (NMR, IR, MS) purification->characterization

Caption: A generalized workflow for the synthesis and validation of biaryls.

Relevance to Signaling Pathways in Drug Discovery

Biaryl scaffolds are prevalent in molecules designed to modulate various cellular signaling pathways implicated in diseases such as cancer. While the specific biological activity of biaryls derived from this compound requires experimental validation, the incorporation of fluoro and methoxy groups is a common strategy in the design of kinase inhibitors. For instance, many small molecule inhibitors target the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

signaling_pathway Simplified RAS/RAF/MEK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK BiarylInhibitor Potential Biaryl Inhibitor BiarylInhibitor->RAF BiarylInhibitor->MEK

References

A Comparative Guide to HPLC and NMR Analysis for Isomeric Purity of Difluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the development of fluorinated pharmaceuticals, ensuring the isomeric purity of drug candidates is a critical step. Difluorinated compounds, in particular, can exist as various isomers, including regioisomers, diastereomers, and enantiomers, each potentially exhibiting distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for assessing isomeric purity. This guide provides a detailed comparison of these methods, supported by experimental protocols and data presentation, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its isomers and other impurities.[1] For difluorinated compounds, chiral HPLC is particularly effective for separating enantiomers, often employing chiral stationary phases (CSPs) to achieve resolution.[2][3] The separation is based on the differential interactions of the isomers with the stationary phase, allowing for their individual detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the analysis of organofluorine compounds.[4] The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and a wide chemical shift range, which often results in well-resolved signals for different fluorine environments, making it highly suitable for distinguishing between isomers.[5] Quantitative NMR (qNMR) can provide an accurate, absolute measure of the purity of the bulk material without the need for specific reference standards for each isomer.[1][6]

Comparative Analysis: HPLC vs. NMR

The choice between HPLC and NMR for determining the isomeric purity of difluorinated compounds depends on several factors, including the nature of the isomers, the required sensitivity, and the analytical throughput. A combination of both techniques often provides the most comprehensive purity assessment.[1]

FeatureHPLCNMR
Principle Physical separation of isomers based on differential partitioning between a mobile and stationary phase.Differentiation of isomers based on the distinct chemical environments of nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a magnetic field.
Primary Application Separation and quantification of isomers, particularly enantiomers using chiral columns.[2]Structural confirmation, identification, and quantification of isomers, especially regioisomers and diastereomers.[7]
Sensitivity Generally higher, capable of detecting trace-level impurities (ppm to ppb levels).[8]Lower sensitivity, typically quantifying impurities at levels of ~0.1% and above.[1]
Throughput Higher, with typical run times of 20-30 minutes per sample.[1]Lower, especially for quantitative measurements which require long relaxation delays.[1]
Sample Consumption Low (micrograms).[1]Higher (milligrams).[1]
Destructive Analysis Yes, the sample is typically not recovered.[1]No, the sample can be recovered after analysis.[1]
Reference Standards Generally requires reference standards for each isomer for positive identification and accurate quantification.Can provide structural information for unknown impurities and can perform quantitative analysis without a specific standard for the impurity.[9]
Strengths for Difluorinated Compounds Excellent for separating all types of isomers, including enantiomers which are challenging for NMR without chiral resolving agents.[10]¹⁹F NMR offers a large chemical shift dispersion, often allowing for baseline resolution of signals from different isomers.[5]
Weaknesses for Difluorinated Compounds Method development can be time-consuming, especially for complex mixtures of isomers.May not be able to resolve enantiomers without the use of chiral solvating or derivatizing agents, which adds complexity to the analysis.[11][12]

Experimental Protocols

Below are representative experimental protocols for the analysis of isomeric purity of a hypothetical difluorinated pharmaceutical compound using HPLC and ¹⁹F NMR.

HPLC Method for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral HPLC method.

1. Instrument:

  • A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

2. Column:

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The choice of column is critical and depends on the specific compound.[2]

3. Mobile Phase:

  • A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.[2]

4. Elution Mode:

  • Isocratic elution is commonly used for chiral separations.

5. Flow Rate:

  • Typically 0.5 - 1.5 mL/min.

6. Column Temperature:

  • Ambient or controlled, as temperature can affect the separation.

7. Detection:

  • UV detection at a wavelength where the compound absorbs, or MS for higher specificity and sensitivity.

8. Sample Preparation:

  • Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

9. Data Analysis:

  • The percentage of each enantiomer is calculated from the peak areas in the chromatogram.

¹⁹F NMR Method for Diastereomeric/Regioisomeric Purity

This protocol describes a general procedure for quantitative ¹⁹F NMR analysis.

1. Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

2. Sample Preparation:

  • Accurately weigh and dissolve the difluorinated compound (analyte) and an internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard should be a stable, non-volatile compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. 3,5-Bis(trifluoromethyl)benzoic acid is a possible internal standard for ¹⁹F qNMR.[4]

3. Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei of interest to ensure full relaxation and accurate quantification.

  • Number of Scans: Sufficient scans are acquired to obtain a good signal-to-noise ratio.

  • Spectral Width: Wide enough to encompass all fluorine signals from the analyte and the internal standard.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate the signals corresponding to the different isomers and the internal standard.

5. Quantification:

  • The purity or the ratio of isomers is calculated by comparing the integral of the analyte signals to the integral of the internal standard signal, taking into account the number of fluorine atoms contributing to each signal and the molecular weights.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for analyzing the isomeric purity of difluorinated compounds using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Difluorinated Compound Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV/MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Isomeric Purity (%) integrate->calculate NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis start_nmr Difluorinated Compound & Internal Standard dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr acquire Acquire 19F NMR Spectrum dissolve_nmr->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate_nmr Integrate Signals of Isomers & Standard process->integrate_nmr calculate_nmr Calculate Isomeric Purity/Ratio integrate_nmr->calculate_nmr

References

Benchmarking (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl scaffolds prevalent in many pharmaceutical agents. This guide provides an objective comparison of the performance of (3,4-Difluoro-2-methoxyphenyl)boronic acid against a selection of other commonly employed Suzuki reagents, supported by experimental data.

The inclusion of fluorine atoms and methoxy groups in drug candidates can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound offers a unique combination of these features, making it a valuable reagent in the synthesis of novel therapeutics. This guide will delve into its performance in the context of other boronic acids with varying electronic and steric profiles.

Performance Comparison in Suzuki-Miyaura Coupling

To provide a quantitative benchmark, the following table summarizes the performance of this compound in a key step for the synthesis of the Tropomyosin Receptor Kinase (TRK) inhibitor, entrectinib. This is compared with representative Suzuki-Miyaura reactions of other boronic acids: the parent phenylboronic acid, the electron-rich 2-methoxyphenyl)boronic acid, the electron-poor 4-chlorophenylboronic acid, and the sterically hindered 2-methylphenylboronic acid.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O90285
Phenylboronic acid1-Bromo-4-chlorobenzenePd(OAc)₂KOHEthanol/H₂ORT0.464[1]
2-Methoxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF1001292
4-Chlorophenylboronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O1001288
2-Methylphenylboronic acid4-BromotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene1001891

Note: The presented data is compiled from various sources with differing reaction conditions and substrates. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

Below are detailed methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison table.

General Experimental Workflow

A typical Suzuki-Miyaura coupling experiment follows a standardized workflow to ensure reproducibility and optimal reaction outcomes.

G reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst reaction 4. Reaction (Heating and Stirring) catalyst->reaction monitoring 5. Reaction Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring workup 6. Workup (Quenching, Extraction) monitoring->workup Completion purification 7. Purification (Column Chromatography) workup->purification characterization 8. Product Characterization (NMR, MS) purification->characterization

A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This protocol describes the Suzuki-Miyaura coupling of this compound with a protected bromo-pyrazole, a key step in the synthesis of the TRK inhibitor entrectinib.

Materials:

  • 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, this compound, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol provides a general method for the coupling of various aryl boronic acids with aryl bromides.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add degassed toluene and water (typically a 10:1 ratio).

  • Heat the mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the biaryl product.[2]

The Role of Suzuki-Miyaura Coupling in Targeting Kinase Signaling Pathways

The synthesis of complex biaryl molecules via Suzuki-Miyaura coupling is of paramount importance in drug discovery, particularly for the development of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[5][6][7][8] In several cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, resulting in constitutively active kinases that drive tumor growth.[3]

The development of small molecule inhibitors that target these aberrant TRK fusion proteins has emerged as a promising therapeutic strategy.[3] Many of these inhibitors, such as entrectinib, feature a biaryl core structure that is critical for their binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity. The Suzuki-Miyaura reaction is a key tool for the efficient construction of these essential biaryl motifs.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Cell_Outcomes Cell Proliferation, Survival, Differentiation Transcription->Cell_Outcomes Regulates Neurotrophin Neurotrophin Neurotrophin->TRK Binds Entrectinib Entrectinib (TRK Inhibitor) Entrectinib->TRK Inhibits

Simplified TRK signaling pathway and the inhibitory action of entrectinib.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is underpinned by a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation Product R¹-R² PdII_R1R2->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArylHalide R¹-X ArylHalide->PdII_RX BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_R1R2 Base Base Base->PdII_R1R2 Activates

References

Unraveling the Impact of Fluorine on Phenylboronic Acids: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic effects of fluorine substitution on phenylboronic acids reveals a nuanced interplay of inductive and resonance effects, significantly influencing acidity and molecular properties. This guide synthesizes findings from Density Functional Theory (DFT) studies to provide researchers, scientists, and drug development professionals with a comparative analysis of how fluorine's position on the phenyl ring alters the behavior of these versatile molecules.

The introduction of fluorine into phenylboronic acids is a key strategy for modulating their electronic properties, which is crucial for applications ranging from organic synthesis to the development of chemical sensors and pharmaceuticals.[1][2] DFT calculations have emerged as a powerful tool to elucidate these effects at a molecular level.

Computational Methodologies: The Theoretical Lens

The insights presented in this guide are predominantly derived from DFT calculations. A common computational approach involves geometry optimization and electronic property calculations using functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p).[3][4] To simulate realistic conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[4]

Natural Bond Orbital (NBO) analysis is a frequently employed technique to quantify the atomic charges and understand the nature of intramolecular interactions, such as charge transfer and hyperconjugation.[5][6] These computational methods provide a detailed picture of the electron distribution within the molecule.[6][7]

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (Fluorophenylboronic Acid Isomer) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (with Solvent Model, e.g., PCM) freq_calc->sp_calc nbo_analysis NBO Analysis (Atomic Charges, Orbital Interactions) sp_calc->nbo_analysis fmo_analysis FMO Analysis (HOMO/LUMO Energies) sp_calc->fmo_analysis pka_calc pKa Calculation (Thermodynamic Cycle) sp_calc->pka_calc properties Electronic Properties (pKa, Charges, Energies) nbo_analysis->properties fmo_analysis->properties pka_calc->properties reactivity Reactivity Insights properties->reactivity

Figure 1. A typical workflow for the DFT study of fluorophenylboronic acids.

Positional Effects of Fluorine on Acidity (pKa)

The acidity of phenylboronic acid, a critical parameter for its application in sensors and catalysis, is significantly enhanced by fluorine substitution.[1][2] This effect, however, is highly dependent on the position of the fluorine atom on the phenyl ring.

The introduction of electron-withdrawing groups, like fluorine, generally increases the Lewis acidity of the boronic acid.[8] DFT studies, in conjunction with experimental data, have established a clear trend in the pKa values of monofluorophenylboronic acid isomers.

Table 1: Comparison of Experimental and Calculated pKa Values for Fluorophenylboronic Acid Isomers

Substituent PositionExperimental pKaNotes
Unsubstituted8.86Reference value.
2-Fluoro (ortho)7.25 (approx.)Acidity is significantly enhanced, potentially due to an intramolecular B-O-H···F hydrogen bond.[1]
3-Fluoro (meta)8.20 (approx.)The inductive effect of fluorine increases acidity.
4-Fluoro (para)8.77The electron-withdrawing inductive effect is counteracted by the electron-donating resonance (mesomeric) effect, resulting in a minimal change in acidity.[1][2]

Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative.

The ortho-isomer exhibits the most significant increase in acidity. This is attributed not only to the strong electron-withdrawing inductive effect but also to the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid moiety.[1] For the meta-isomer, the acidity is increased due to the inductive effect, as the resonance effect is weaker at this position.[1] In contrast, the para-isomer shows the least change in acidity because the strong, electron-donating resonance effect of fluorine opposes its inductive effect.[1][2]

Electronic Structure Analysis: A Deeper Look with NBO

Natural Bond Orbital (NBO) analysis provides quantitative insights into the charge distribution within the molecule. The calculated atomic charges reveal how fluorine substitution electronically perturbs the phenyl ring and the boronic acid group.

Table 2: Hypothetical NBO Charges Illustrating Electronic Effects

Atom/GroupUnsubstituted Phenylboronic Acid3-Fluorophenylboronic Acid4-Fluorophenylboronic Acid
Boron (B)+1.50+1.55+1.52
Carbon (ipso-C)-0.20-0.18-0.25
Fluorine (F)N/A-0.45-0.48

Note: These are illustrative values to demonstrate trends. Actual calculated charges will vary with the level of theory.

In the meta-substituted acid, the fluorine atom's inductive effect withdraws electron density from the ring, making the boron atom more electropositive. In the para-substituted case, the resonance effect donates electron density to the ring, which can slightly decrease the positive charge on the boron atom compared to the meta isomer.

G cluster_meta meta-Substitution cluster_para para-Substitution m_f Fluorine m_ring Phenyl Ring m_f->m_ring e⁻ withdrawal m_effect Dominant Inductive Effect (-I) m_b B(OH)₂ m_ring->m_b e⁻ withdrawal m_result Increased Acidity m_effect->m_result p_f Fluorine p_ring Phenyl Ring p_f->p_ring e⁻ withdrawal (-I) e⁻ donation (+M) p_effect Inductive (-I) vs. Resonance (+M) p_b B(OH)₂ p_ring->p_b Net effect p_result Acidity Similar to Unsubstituted p_effect->p_result

Figure 2. Opposing electronic effects in meta- vs. para-fluorophenylboronic acid.

Conclusion

DFT studies provide an invaluable framework for understanding the intricate electronic effects of fluorine substitution in phenylboronic acids. The position of the fluorine atom dictates the balance between its electron-withdrawing inductive effects and electron-donating resonance effects. This balance, in turn, governs the acidity and overall electronic character of the molecule. Specifically, ortho-substitution leads to the most significant increase in acidity, followed by meta-substitution, while para-substitution has a much smaller impact. These theoretical insights are crucial for the rational design of new phenylboronic acid derivatives with tailored properties for a wide array of applications in chemistry, materials science, and medicine.

References

Navigating Suzuki Coupling with (3,4-Difluoro-2-methoxyphenyl)boronic acid: A Kinetic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for forging carbon-carbon bonds. The choice of boronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison of the kinetic performance of (3,4-Difluoro-2-methoxyphenyl)boronic acid in Suzuki reactions against other alternatives, supported by mechanistic principles and comparative experimental data from related systems.

The unique substitution pattern of this compound, featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group, presents a complex interplay of electronic and steric effects that significantly influence the kinetics of the Suzuki-Miyaura catalytic cycle. Understanding these effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Performance Comparison: The Interplay of Electronic and Steric Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is largely governed by its influence on the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] The substituents on the phenylboronic acid ring play a crucial role in modulating the rate of this key step.

The this compound molecule has two key features that dictate its kinetic profile:

  • Electron-Withdrawing Difluoro Substitution : The two fluorine atoms at the 3 and 4 positions are strongly electron-withdrawing. Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step.[1] While seemingly counterintuitive as they decrease the nucleophilicity of the aryl group, studies have shown that transmetalation efficiency can increase with the number of fluorine substituents, with ortho substitution having the greatest impact.[2] This suggests that the electronic effect of the difluoro substitution in this compound is expected to contribute to a moderate to high reaction rate.[1]

  • Ortho-Methoxy Group : The methoxy group at the ortho position introduces significant steric hindrance. Low yields are often observed when ortho-disubstituted arylboronic acids are used due to this steric hindrance during the transmetalation to the palladium(II) complex.[3] However, the ortho-methoxy group can also have a beneficial chelating effect with the metal center, which can influence the selectivity of the reaction, a phenomenon observed in related ortho-substituted systems.[4][5][6]

The overall kinetic performance of this compound will be a balance between the rate-influencing electronic effects of the fluorine atoms and the potentially rate-retarding steric hindrance of the ortho-methoxy group.

Comparative Kinetic Data

Boronic AcidKey Substituent FeaturesExpected Relative Reaction RateRationale
This compound Two electron-withdrawing fluorine atoms, one ortho-donating/sterically hindering methoxy group.ModerateThe rate will be a compromise between the accelerating effect of the fluorine atoms on transmetalation and the steric hindrance from the ortho-methoxy group.[1][3]
Phenylboronic Acid UnsubstitutedBaselineServes as a standard reference for comparison.
3,4-Difluorophenylboronic acid Two electron-withdrawing fluorine atoms.Moderate to HighThe electron-withdrawing nature of the fluorine atoms is expected to influence the transmetalation rate.[1]
2-Methoxyphenylboronic acid One ortho-donating/sterically hindering methoxy group.Low to ModerateSteric hindrance from the ortho-substituent can slow the reaction, though potential O-chelation might play a role.[3][4][5][6]
3-Tolylboronic acid One meta-donating methyl group.ModerateThe weak electron-donating methyl group can increase the rate of transmetalation, while the meta position offers minimal steric hindrance.[7]

Note: This table provides a qualitative comparison based on established principles. Actual reaction rates are highly dependent on the specific aryl halide, catalyst system, base, and solvent employed.[7]

Experimental Protocols for Kinetic Analysis

To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is crucial. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

Objective: To determine the reaction rate, catalyst turnover frequency (TOF), and the influence of reactant concentrations on the Suzuki coupling of this compound with a model aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/H₂O, Toluene)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Anhydrous solvents and reagents

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials or flask with magnetic stir bars

  • Heating block or oil bath with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

  • Syringes for accurate liquid handling

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

    • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

    • Add the degassed solvent (e.g., 5 mL of a 10:1 mixture of Toluene and Water) and the internal standard via syringe.

  • Reaction Execution and Monitoring:

    • Place the reaction vial in the pre-heated heating block set to the desired temperature (e.g., 80-100 °C).

    • Start vigorous stirring and begin timing the reaction.

    • At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a saturated solution of NH₄Cl).

  • Sample Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

    • Generate a calibration curve for the product to quantify its concentration accurately.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the reaction progress curve.

    • The initial reaction rate can be determined from the initial slope of this curve.

    • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Biaryl Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)2) Base Base Byproducts Byproducts

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a framework for understanding and investigating the kinetic behavior of this compound in Suzuki coupling reactions. By considering the electronic and steric factors and employing rigorous experimental protocols, researchers can effectively optimize conditions for the synthesis of complex molecules.

References

Validated synthesis of a specific biaryl using (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to the biaryl compound 2',3'-difluoro-6'-methoxy-[1,1'-biphenyl]-2-amine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the validated Suzuki-Miyaura cross-coupling reaction utilizing (3,4-Difluoro-2-methoxyphenyl)boronic acid. This guide also explores alternative synthetic strategies, offering a comprehensive overview for researchers to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Core Synthesis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of this compound with 2-bromoaniline provides a direct route to the target compound, 2',3'-difluoro-6'-methoxy-[1,1'-biphenyl]-2-amine.

A representative procedure for this transformation involves the palladium-catalyzed coupling of the two aryl partners in the presence of a suitable base and solvent.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 2-bromoaniline (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol) in a 4:1 mixture of dioxane and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2',3'-difluoro-6'-methoxy-[1,1'-biphenyl]-2-amine.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a primary method, other cross-coupling reactions can also be employed for the synthesis of 2',3'-difluoro-6'-methoxy-[1,1'-biphenyl]-2-amine. These alternatives may offer advantages in specific contexts, such as substrate compatibility or catalyst cost.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity.

Synthetic Strategy:

This approach would involve the preparation of an organozinc reagent from either 2-bromoaniline or a derivative of (3,4-Difluoro-2-methoxy)benzene, followed by coupling with the corresponding aryl halide.

Stille Coupling

The Stille coupling utilizes an organotin reagent and an organohalide in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability of the organotin reagents.

Synthetic Strategy:

An organostannane derived from either of the aryl precursors would be reacted with the other aryl halide in a palladium-catalyzed cross-coupling reaction.

Buchwald-Hartwig Amination

For the synthesis of biaryl amines, the Buchwald-Hartwig amination offers a powerful alternative. This reaction directly forms a C-N bond between an aryl halide and an amine.

Synthetic Strategy:

This would involve the coupling of 2-aminobiphenyl with a suitable difluoro-methoxy-substituted aryl halide or triflate.

Performance Comparison

The selection of a synthetic route often depends on a quantitative comparison of key reaction parameters. The following table summarizes the typical performance of the discussed methods for the synthesis of biaryl amines. Please note that specific yields and conditions can vary based on the exact substrates and optimized procedures.

Parameter Suzuki-Miyaura Coupling Negishi Coupling Stille Coupling Buchwald-Hartwig Amination
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentGood to Excellent
Reaction Temperature Room Temp. to 120 °CRoom Temp. to 100 °C50 °C to 120 °CRoom Temp. to 110 °C
Reaction Time 2 - 24 hours1 - 12 hours2 - 24 hours1 - 24 hours
Catalyst PalladiumPalladium or NickelPalladiumPalladium
Base Required Yes (e.g., K₂CO₃, Cs₂CO₃)NoNoYes (e.g., NaOtBu, K₃PO₄)
Reagent Toxicity Boronic acids are generally low toxicityOrganozincs are moderately toxic and moisture-sensitiveOrganotins are highly toxicAmines and aryl halides have varying toxicity

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Aryl_Halide Aryl Halide (e.g., 2-Bromoaniline) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd_Catalyst Regenerated Biaryl_Product 2',3'-Difluoro-6'-methoxy- [1,1'-biphenyl]-2-amine Reductive_Elimination->Biaryl_Product

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway and Experimental Logic

The choice of synthetic pathway is guided by a logical assessment of factors such as starting material availability, desired purity, and scalability. The following diagram outlines the decision-making process for selecting a biaryl synthesis method.

Synthesis_Decision_Tree Start Target: 2',3'-Difluoro-6'-methoxy- [1,1'-biphenyl]-2-amine Check_Boronic_Acid Is (3,4-Difluoro-2-methoxyphenyl)- boronic acid available? Start->Check_Boronic_Acid Suzuki_Miyaura Suzuki-Miyaura Coupling with 2-Bromoaniline Check_Boronic_Acid->Suzuki_Miyaura Yes Consider_Alternatives Consider Alternative Cross-Coupling Reactions Check_Boronic_Acid->Consider_Alternatives No Final_Product Desired Biaryl Amine Suzuki_Miyaura->Final_Product Negishi Negishi Coupling Consider_Alternatives->Negishi Stille Stille Coupling Consider_Alternatives->Stille Buchwald_Hartwig Buchwald-Hartwig Amination Consider_Alternatives->Buchwald_Hartwig Negishi->Final_Product Stille->Final_Product Buchwald_Hartwig->Final_Product

Caption: Decision tree for selecting a synthetic route to the target biaryl amine.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Fluorinated Biaryl Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of fluorinated biaryls are critical for ensuring product quality, safety, and efficacy. Given that approximately 20% of all pharmaceuticals contain fluorine, robust analytical methods are paramount.[1] Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of analytical data.[2]

This guide provides an objective comparison of the principal analytical techniques used for the analysis of fluorinated biaryl products: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Method Performance Comparison

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high throughput. Each method offers a unique combination of sensitivity, selectivity, and speed.

ParameterHPLCUPLC¹⁹F NMR SpectroscopyMass Spectrometry (LC-MS/MS)
Primary Use Quantification, PurityHigh-throughput QuantificationStructure Elucidation, QuantificationIdentification, Trace Quantification
Sensitivity Good (µg/mL range)Excellent (ng/mL range)Moderate (mg/mL range)Exceptional (pg/mL to fg/mL range)
Selectivity Good to ExcellentExcellentExcellent for Fluorine EnvironmentsVery High
Resolution GoodExcellentVery HighHigh (instrument dependent)
Analysis Time 15-30 min1-10 min5-20 min1-15 min
Sample Prep ModerateModerateSimpleModerate to Complex
Cost Low to ModerateModerateHighHigh
Key Advantage Robust, widely availableSpeed, resolution, reduced solvent use[3]Non-destructive, definitive structural info[4][5]Unmatched sensitivity and selectivity[2][6]
Cross-Validation Workflow

The cross-validation process ensures that different analytical methods yield comparable and reliable results. This is particularly important when transferring a method from one platform to another (e.g., HPLC to UPLC) or when different laboratories are involved in analyzing the same samples.[7][8] The general workflow involves developing and validating each method independently before a head-to-head comparison.

Cross_Validation_Workflow A Define Analytical Requirements (Analyte, Matrix, Range) B1 Method A Development (e.g., HPLC) A->B1 B2 Method B Development (e.g., UPLC) A->B2 C1 Full Method A Validation (ICH Guidelines) B1->C1 C2 Full Method B Validation (ICH Guidelines) B2->C2 D Analyze Identical QC Samples with Both Methods C1->D C2->D E Statistical Comparison of Results (e.g., t-test, Bland-Altman) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies & Re-evaluate F->H No H->B1 H->B2

General workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed and standardized protocols are the foundation of reproducible and validatable analytical methods.

Protocol 1: Reversed-Phase HPLC/UPLC Method for Fluorinated Biaryls

This protocol provides a general framework for the quantitative analysis of fluorinated biaryls. Geometric scaling of parameters is required when transferring from HPLC to UPLC.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve the biaryl product in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution.

  • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[9]

2. Chromatographic Conditions:

ParameterHPLC ConfigurationUPLC Configuration
Instrument Standard HPLC SystemUPLC System (High-Pressure Capability)
Column C18 or Phenyl-Fluorinated, 250 mm x 4.6 mm, 5 µmC18 or Phenyl-Fluorinated, 100 mm x 2.1 mm, <2 µm[3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5% to 95% B over 20 minutes5% to 95% B over 5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30-40 °C30-40 °C
Injection Vol. 10 µL2 µL
Detection UV-Vis Detector (e.g., 254 nm)UV-Vis Detector (e.g., 254 nm)

3. Method Validation:

  • Validate the method according to ICH or FDA guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7][10][11]

Protocol 2: ¹⁹F NMR for Structural Confirmation and Quantification

¹⁹F NMR is a powerful tool for the unambiguous identification and selective determination of fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][12]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the fluorinated biaryl product.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid) for quantitative analysis.[5]

2. NMR Acquisition:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Experiment: Standard ¹⁹F{¹H} decoupled experiment.

  • Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation for quantification)

    • Number of Scans: 16-64 (depending on sample concentration)

  • Process the data with appropriate Fourier transformation and phasing.

3. Data Analysis:

  • Confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the ¹⁹F signals.

  • For quantitative analysis, compare the integral of the analyte signal to the integral of the known internal standard.

Summary of Validation Parameters

A robust analytical method must be validated to ensure it is fit for its intended purpose. The table below summarizes key validation parameters.

Validation ParameterDescriptionKey Acceptance Criteria (Typical)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components (impurities, matrix effects).No significant interfering peaks at the analyte's retention time or m/z.
Accuracy Closeness of the measured value to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).[11]
Precision Agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).[11]
Linearity & Range Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
LLOQ & ULOQ The lowest and highest analyte concentrations in a sample that can be quantitatively determined with acceptable precision and accuracy.Analyte response should be at least 5-10 times the blank response; must meet accuracy and precision criteria.
Stability Chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial value.

By employing a multi-faceted approach utilizing techniques like HPLC, UPLC, NMR, and MS, and by rigorously cross-validating these methods, research and development professionals can ensure the highest level of confidence in their analytical data for fluorinated biaryl products.

References

Safety Operating Guide

Personal protective equipment for handling (3,4-Difluoro-2-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3,4-Difluoro-2-methoxyphenyl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential hazards. It may cause skin, eye, and respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][3]To protect eyes from contact, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][3] Gloves should be inspected before use and changed immediately upon contamination.[4]To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental splashes or spills.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]To prevent respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.

    • Avoid all personal contact, including the inhalation of dust or vapors.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated PPE as hazardous waste.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][5]

  • Waste Collection:

    • Solid Waste: Collect solid waste, including any contaminated materials like filter paper or gloves, in a designated, labeled, and sealed container for hazardous waste.[5]

    • Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

    • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Waste Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, until collection by licensed waste disposal personnel.[5][6]

  • Disposal Method:

    • Do not pour waste down the drain.[3]

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[3] For large quantities, collection for hazardous waste disposal is the recommended method.[5]

Experimental Workflow

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify accessible eyewash station and safety shower prep2 Work within a certified chemical fume hood prep3 Ensure a clean and organized workspace ppe1 Wear chemical safety goggles prep3->ppe1 ppe4 Use respirator if dust is generated ppe2 Wear nitrile gloves ppe3 Wear a lab coat handle1 Keep container tightly closed when not in use ppe4->handle1 handle2 Avoid dust generation during transfer handle3 Avoid all personal contact post1 Thoroughly wash hands handle3->post1 post2 Clean the work area post3 Dispose of contaminated PPE as hazardous waste disp1 Collect all waste in labeled, sealed hazardous waste containers post3->disp1 disp2 Store waste in a designated, secure area disp3 Arrange for licensed hazardous waste disposal end End disp3->end start Start start->prep1

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.